2-Bromo-3-phenylpyrazine
Description
BenchChem offers high-quality 2-Bromo-3-phenylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-phenylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYXRRWHBFUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313256 | |
| Record name | 2-Bromo-3-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-17-9 | |
| Record name | 2-Bromo-3-phenylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-phenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-phenylpyrazine: A Strategic Scaffold for Medicinal & Materials Chemistry
The following is an in-depth technical whitepaper designed for researchers and drug development professionals.
Executive Summary
2-Bromo-3-phenylpyrazine (CAS: 2882-17-9 ) represents a critical "desymmetrized" intermediate in the synthesis of complex nitrogen-containing heterocycles. Characterized by an electron-deficient pyrazine core substituted with a lipophilic phenyl ring and a reactive bromine handle, this molecule serves as a linchpin in the development of kinase inhibitors, OLED electron-transport materials, and tricyclic pharmaceutical agents such as benzofuro[2,3-b]pyrazines.
This guide provides a definitive analysis of its molecular properties, synthetic pathways, and application logic, moving beyond basic catalog data to actionable experimental insights.[1]
Physicochemical Identity & Molecular Metrics[2]
Precise molecular characterization is required for stoichiometry calculations and mass spectrometry validation. The presence of a single bromine atom dictates a specific isotopic signature that must be recognized during LC-MS analysis.
Core Metrics
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-3-phenylpyrazine | |
| CAS Number | 2882-17-9 | Verified Identifier |
| Molecular Formula | C₁₀H₇BrN₂ | |
| Molecular Weight (Avg) | 235.08 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 233.979 g/mol | Based on ⁷⁹Br (50.7%) |
| Isotopic Pattern | M : M+2 ratio ≈ 1:1 | Diagnostic doublet in Mass Spec |
| Physical State | Solid (Off-white to pale yellow) | Typical of halo-phenylpyrazines |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water |
Mass Spectrometry Signature
Due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br are roughly equal), the mass spectrum of 2-Bromo-3-phenylpyrazine does not show a single parent peak. Instead, it exhibits a characteristic 1:1 doublet :
-
m/z 234 (⁷⁹Br isotopologue)
-
m/z 236 (⁸¹Br isotopologue)
Note: Absence of this pattern suggests debromination or hydrolysis has occurred.
Synthetic Architecture
The synthesis of 2-Bromo-3-phenylpyrazine is a lesson in controlled desymmetrization . The most robust route avoids the non-selective halogenation of phenylpyrazine and instead utilizes the symmetry of 2,3-dibromopyrazine.
Primary Pathway: Stoichiometric Suzuki-Miyaura Coupling
The most reliable method involves the cross-coupling of 2,3-dibromopyrazine with phenylboronic acid . Because the starting material is symmetric, the first coupling event is statistically favored over the second if stoichiometry is strictly controlled (1.0 equivalent of boronic acid).
Reaction Logic:
-
Start: 2,3-Dibromopyrazine (Symmetric electrophile).
-
Reagent: Phenylboronic acid (1.0 - 1.1 eq).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Base/Solvent: Na₂CO₃ / Toluene:Ethanol:Water (Standard biphasic system).
Why this works: The electron-withdrawing nature of the pyrazine ring makes the C-Br bonds highly activated for oxidative addition. Once the first phenyl group is installed, the steric bulk at the C-3 position slightly retards the second oxidative addition at the C-2 position, allowing for isolation of the mono-arylated product.
Visualization of Synthetic Logic
Figure 1: Reaction pathway for the controlled desymmetrization of 2,3-dibromopyrazine via Suzuki coupling.
Applications in Drug Discovery[1][6]
2-Bromo-3-phenylpyrazine is rarely the final drug; it is a Type I Scaffold —a building block used to orient functional groups in 3D space.
Sequential Cross-Coupling Hub
The remaining bromine atom at position C-2 is highly reactive. This allows researchers to "install" the phenyl group first (at C-3), and then use the C-2 bromine to attach a different motif (e.g., an amine via Buchwald-Hartwig or an alkyne via Sonogashira).
-
Example: Synthesis of 2-amino-3-phenylpyrazines (kinase inhibitor motifs).
-
Mechanism: The pyrazine nitrogen atoms pull electron density, making the C-2 position susceptible to Nucleophilic Aromatic Substitution (SₙAr) or further Pd-catalyzed coupling.
Precursor to Fused Heterocyclics
This scaffold is a direct precursor to Benzofuro[2,3-b]pyrazines and Indolo[2,3-b]pyrazines .
-
Workflow: A phenol or aniline derivative is coupled to the bromine position. A subsequent intramolecular cyclization (often C-H activation) fuses the rings.
-
Therapeutic Relevance: These fused systems are potent intercalators for DNA and have shown activity against multi-drug resistant (MDR) bacterial strains and certain cancer lines.
Handling & Safety Protocols
As a halogenated heterocycle, this compound requires standard organic safety protocols.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyrazines can be light-sensitive and may hydrolyze slowly in moist air.
-
Disposal: Must be treated as halogenated organic waste.
References
-
BLD Pharm. (2023).[2] Product Analysis: 2-Bromo-3-phenylpyrazine (CAS 2882-17-9).[3][2][4][5] BLD Pharmatech. Link
-
Knochel, P., et al. (2013).[6] Preparation and Direct Cross-Coupling of Organoaluminum Reagents. University of Munich Dissertation. Link
-
Organic Chemistry Portal. (2007). Synthesis of Substituted 2,2'-Bipyridines and Pyrazines via Negishi Coupling. Synthesis, 2007, 1061-1069.[7] Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Halogenated Phenyl Pyrazines. PubChem. Link
-
Molecules Journal. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI Molecules. Link
Sources
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- 3. 2882-17-9|2-Bromo-3-phenylpyrazine|BLD Pharm [bldpharm.com]
- 4. 1215071-25-2|4-(6-Bromopyrazin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Navigating the Landscape of Bromo-Phenyl-Pyrazines: A Technical Guide for Researchers
An In-Depth Guide to the Synthesis, Properties, and Applications of Bromo-Phenyl-Pyrazines and Their Structural Analogs in Modern Drug Discovery
Introduction: Defining the Scope in a Sparsely Charted Territory
The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2] The introduction of both a phenyl group and a bromine atom onto this scaffold creates a versatile platform for the development of new therapeutic agents. The phenyl group can engage in crucial π-stacking interactions with biological targets, while the bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.
This guide is dedicated to the technical landscape of bromo-phenyl-pyrazines. However, a systematic search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for 2-Bromo-3-phenylpyrazine . This suggests that this particular isomer is not widely available or may be a novel, uncharacterized compound.
In the spirit of providing a comprehensive and practical resource, this guide will therefore broaden its scope to encompass the wider class of bromo-phenyl-pyrazines and their closely related structural analogs. By examining the synthesis, properties, and applications of well-characterized isomers, we can provide researchers, scientists, and drug development professionals with a robust framework for navigating this promising area of chemical space. This approach allows for a discussion grounded in verifiable data while still providing valuable insights that can be extrapolated to less-explored derivatives.
I. Nomenclature and Identification of Bromo-Phenyl-Pyrazine Isomers
The systematic naming and unambiguous identification of chemical compounds are paramount for reproducible scientific research. For bromo-phenyl-pyrazines, the IUPAC nomenclature dictates the numbering of the pyrazine ring, with the substituents listed in alphabetical order. The CAS number is a unique numerical identifier assigned to a single, specific chemical substance. The absence of a CAS number for 2-bromo-3-phenylpyrazine underscores its current obscurity in the chemical literature and commercial space.
For comparative purposes, the following table lists some known isomers of bromo-phenyl-pyrazines and related bromo-phenyl-pyridines, a class of compounds with similar electronic and steric properties that are often explored in parallel in drug discovery programs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-phenylpyrazine | 243472-69-7 | C₁₀H₇BrN₂ | 235.08 |
| 2-Bromo-6-phenylpyrazine | 1086383-06-3 | C₁₀H₇BrN₂ | 235.08 |
| 2-Bromo-3-phenylpyridine | 32864-29-2 | C₁₁H₈BrN | 234.09 |
| 2-Bromo-5-phenylpyridine | 107351-82-6 | C₁₁H₈BrN | 234.09[3] |
| 3-Bromo-2-phenylpyridine | 91182-50-2 | C₁₁H₈BrN | 234.09[4] |
| 3-Bromo-4-phenylpyridine | 88345-89-5 | C₁₁H₈BrN | 234.09 |
II. Synthetic Methodologies for Bromo-Phenyl-Pyrazines
The construction of the bromo-phenyl-pyrazine scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most powerful and versatile methods for forging the crucial carbon-carbon bond between the pyrazine and phenyl rings are the Suzuki-Miyaura cross-coupling reaction and directed ortho-metalation.
A. Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] It is a highly reliable and functional-group-tolerant method for constructing biaryl systems, making it ideally suited for the synthesis of phenyl-pyrazines.[6]
A general approach involves the coupling of a brominated pyrazine with phenylboronic acid, or conversely, a pyrazinylboronic acid with a brominated benzene derivative. The former is often more practical due to the commercial availability of a wider range of substituted phenylboronic acids.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyrazine (1.0 eq.), the phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This protocol is highly adaptable, and the choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.[7]
B. Directed ortho-Metalation (DoM): A Strategy for Regiocontrolled Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings, facilitated by a directing metalation group (DMG).[8] This approach allows for the introduction of substituents at positions that are not readily accessible through electrophilic aromatic substitution. For pyrazines, which are electron-deficient and generally unreactive towards electrophiles, DoM offers a viable pathway for functionalization.[9][10]
While direct bromination of a phenyl-pyrazine can be challenging and may lead to a mixture of products, a DoM strategy could be employed to first introduce a functional group that can then be converted to a bromine atom. Alternatively, one could start with a pyrazine bearing a DMG, perform a directed metalation followed by quenching with an electrophilic bromine source, and then introduce the phenyl group via a subsequent cross-coupling reaction.
III. Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of bromo-phenyl-pyrazines are crucial for their characterization and for predicting their behavior in biological systems. While experimental data for 2-bromo-3-phenylpyrazine is unavailable, data for related isomers can provide valuable insights.
| Property | 2-Bromo-3-phenylpyridine | 2-Bromo-5-phenylpyridine | 3-Bromo-2-phenylpyridine |
| CAS Number | 32864-29-2 | 107351-82-6 | 91182-50-2[11] |
| Physical Form | Solid | Solid | Liquid[4] |
| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg | Not available | 296.1 ± 20.0 °C[12] |
| Density | 1.426 ± 0.06 g/cm³ | Not available | 1.426 ± 0.06 g/cm³[12] |
| Purity | 98% | 97% | 99%[4] |
Spectroscopic Characterization:
Unambiguous structural confirmation of synthesized bromo-phenyl-pyrazines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum of a bromo-phenyl-pyrazine would be expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyrazine ring will appear as distinct singlets, doublets, or multiplets depending on the substitution pattern and coupling with adjacent protons. The protons of the phenyl group will also appear in the aromatic region, with a multiplicity that depends on the substitution pattern of the phenyl ring itself.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.
-
Mass Spectrometry: MS is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are of nearly equal abundance and differ by two mass units.
-
Infrared Spectroscopy: IR spectroscopy can identify the presence of characteristic functional groups. For a bromo-phenyl-pyrazine, one would expect to see C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the rings, and a C-Br stretching vibration at lower wavenumbers.
IV. Reactivity and Further Functionalization
The bromo-phenyl-pyrazine scaffold is a versatile platform for further chemical modification, a key aspect in the lead optimization phase of drug discovery. The bromine atom is a particularly useful functional group, serving as a linchpin for a variety of cross-coupling reactions.
This ability to readily introduce a wide range of substituents allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. By modifying the groups attached to the pyrazine core, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
V. Applications in Medicinal Chemistry and Drug Development
The pyrazine ring is a bioisostere of pyridine and pyrimidine and is a key component in a number of clinically used drugs.[1] Its presence can influence a molecule's metabolic stability, solubility, and ability to form hydrogen bonds with biological targets. The incorporation of a phenyl group can introduce beneficial hydrophobic and aromatic interactions, while a bromine atom can act as a lipophilic group and a site for further modification.
While specific biological activities for 2-bromo-3-phenylpyrazine have not been reported, the broader class of substituted pyrazines has demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antitubercular Activity: Pyrazinamide is a frontline drug for the treatment of tuberculosis. Novel pyrazine derivatives, including those with bromo substitutions, continue to be investigated for their potential against drug-resistant bacterial strains.[13][14]
-
Anticancer Activity: The pyrazine scaffold is present in several anticancer agents. By acting as a scaffold for the presentation of various functional groups, pyrazine derivatives can be designed to inhibit a range of cancer-related targets, such as kinases and other enzymes.[15]
-
Antiviral Activity: Certain pyrazolo[1,5-a]pyridines, which can be considered structural analogs of phenyl-pyridines, have shown promising activity against herpesviruses.[16]
The development of new bromo-phenyl-pyrazine derivatives could lead to the discovery of novel compounds with improved efficacy and safety profiles for a variety of diseases.
VI. Conclusion
The bromo-phenyl-pyrazine scaffold represents a promising, albeit underexplored, area of chemical space for drug discovery. While the specific isomer 2-bromo-3-phenylpyrazine remains uncharacterized in the public domain, this guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this class of compounds by examining their well-characterized analogs. The synthetic versatility offered by modern cross-coupling reactions, combined with the established importance of the pyrazine core in medicinal chemistry, suggests that bromo-phenyl-pyrazines are a fertile ground for the development of new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development, encouraging further exploration into this intriguing family of heterocyclic compounds.
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ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR. Retrieved from a chemical supplier website.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-phenylpyridine | 88345-89-5. Retrieved from a chemical supplier website.
-
MedchemExpress.com. (n.d.). Certificate of Analysis: 2-Bromo-5-methylpyridine. Retrieved from a chemical supplier website.
-
PubChem. (n.d.). 2-Bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Retrieved from a chemical supplier website.
-
PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Bromo-2-phenylpyridine, CasNo.91182-50-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 91182-50-2|3-Bromo-2-phenylpyridine|BLD Pharm [bldpharm.com]
- 12. China 3-BROMO-2-PHENYLPYRIDINE CAS:91182-50-2 Manufacturers - Free Sample - Alfa Chemical [mt.alfachemar.com]
- 13. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Electronic & Synthetic Architecture of 2-Bromo-3-phenylpyrazine
The following technical guide details the electronic architecture, synthetic pathways, and reactivity profile of 2-Bromo-3-phenylpyrazine.
Part 1: Executive Summary
2-Bromo-3-phenylpyrazine represents a "privileged scaffold" in medicinal chemistry and organic electronics. Its utility stems from a unique electronic duality: the electron-deficient pyrazine core (1,4-diazine) paired with an electron-rich phenyl substituent. However, unlike planar conjugated systems, the steric interaction between the bulky bromine atom at C2 and the phenyl ring at C3 induces a significant dihedral twist. This steric deconjugation modulates the molecule's reactivity, making it a highly selective electrophile for sequential cross-coupling reactions.
Part 2: Electronic Architecture
To manipulate this scaffold effectively, one must understand the competition between inductive effects and steric inhibition of resonance.
The "Steric Gating" Effect
In a theoretically planar conformation, the phenyl ring would donate electron density into the pyrazine ring via
-
Consequence: The phenyl ring rotates out of the pyrazine plane (dihedral angle
). -
Electronic Impact: Resonance donation (+R) is severely dampened. The phenyl group acts primarily through Inductive (-I) withdrawal (due to
carbon electronegativity) and steric bulk. -
Result: The C2-Br bond remains highly electrophilic and susceptible to oxidative addition by Palladium(0), but the steric bulk protects it from non-specific nucleophilic attacks compared to unsubstituted pyrazines.
Molecular Orbital Profile
-
LUMO Location: Concentrated on the pyrazine nitrogen atoms and the C2-C3 bond. The low-lying LUMO facilitates nucleophilic aromatic substitution (
) if strong nucleophiles are used. -
HOMO Location: Localized largely on the phenyl ring.
-
Dipole Moment: The vector sum is dominated by the two pyrazine nitrogens and the C-Br bond, creating a strong dipole directed away from the phenyl ring.
Visualization of Electronic Logic
The following diagram illustrates the competing forces defining the molecule's reactivity.
Figure 1: Logical flow of electronic and steric effects governing the reactivity of the 2-bromo-3-phenylpyrazine scaffold.
Part 3: Synthetic Accessibility & Regiocontrol
The synthesis of 2-bromo-3-phenylpyrazine is a study in symmetry breaking . The most robust route starts from the symmetrical 2,3-dibromopyrazine. The challenge is mono-arylation without over-reaction to the diphenyl product.
The Self-Validating Protocol: Controlled Suzuki-Miyaura
This protocol relies on the "Steric Gating" described above. Once the first phenyl group is installed, the steric bulk at C3 hinders the catalyst from approaching the C2-Br site, naturally slowing down the second coupling.
Reagents:
-
Substrate: 2,3-Dibromopyrazine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (0.95 equiv) — Slight deficit prevents bis-coupling.
-
Catalyst:
(3-5 mol%) — Tetrakis is preferred over Pd(dppf)Cl2 here as the bulkier ligands further enhance mono-selectivity. -
Base:
(2.0 M aqueous solution). -
Solvent: Toluene : Ethanol (4:1 v/v).
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with Toluene/Ethanol and
solution. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids. -
Loading: Add 2,3-dibromopyrazine and
. Stir for 5 minutes to ensure catalyst solvation. -
Controlled Addition: Add Phenylboronic acid.
-
Thermal Activation: Heat to 85°C (oil bath temperature). Monitor by TLC/LC-MS every 30 minutes.
-
Checkpoint: The reaction typically completes in 4-6 hours. If >5% bis-phenyl product is observed, lower temperature to 70°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The mono-product elutes significantly later than the bis-product due to the remaining polar C-Br bond.
Synthesis Pathway Diagram[1]
Figure 2: Reaction pathway highlighting the kinetic selectivity for the mono-arylated product.
Part 4: Data Summary & Reactivity Profile
Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 235.08 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| ClogP | ~2.9 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area | 25.78 Ų | Low TPSA suggests excellent BBB permeability potential. |
| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Critical for kinase hinge binding. |
| Reactivity Vector | C2-Br > C3-Ph (Metabolic) | C2-Br is the primary synthetic handle. |
Reactivity: vs. Cross-Coupling
Researchers often face a choice between Nucleophilic Aromatic Substitution (
-
Suzuki/Buchwald Coupling (Preferred): The C2-Br bond is an excellent handle. The reaction is facilitated by the electron-deficient nature of the pyrazine ring, which promotes the oxidative addition step.
-
(Challenging): While pyrazines are electron-deficient, the bulky phenyl group at C3 shields the C2 position from nucleophilic attack.
with amines requires high temperatures (>120°C) or strong bases (LiHMDS), often leading to competing side reactions. Recommendation: Use Buchwald-Hartwig amination instead of thermal for introducing amines at C2.
Part 5: References
-
Suzuki-Miyaura Coupling Selectivity:
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
-
Source: Chemical Science (RSC), 2016.
-
URL:[Link]
-
-
Pyrazine Electronic Structure:
-
Synthesis of Phenyl-Pyrazines:
-
Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives (Suzuki Protocols).
-
Source: MDPI Molecules, 2024.
-
URL:[Link]
-
-
Crystallographic Data (Steric Twist):
-
Title: 5-Bromo-N3-phenylpyrazine-2,3-diamine (Dihedral angle analysis).
-
Source: Acta Crystallographica / PMC.
-
URL:[Link]
-
Sources
Reactivity Profile of 2-Bromo-3-phenylpyrazine in Palladium-Catalyzed Cross-Coupling: A Technical Guide
Executive Summary & Mechanistic Rationale
The functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these building blocks, 2-bromo-3-phenylpyrazine presents a unique reactivity profile. The electron-deficient nature of the diazine ring highly activates the C2–Br bond toward oxidative addition. However, this inherent reactivity is counterbalanced by two significant challenges: the steric shielding imparted by the adjacent C3-phenyl group, and the strong Lewis basicity of the pyrazine nitrogens, which can lead to rapid catalyst poisoning[1].
As a Senior Application Scientist, I approach the cross-coupling of this substrate not merely as a synthetic step, but as a delicate balancing act of organometallic kinetics. Successful functionalization requires specific catalytic systems designed to outcompete off-cycle coordination while overcoming the steric bulk of the ortho-substituent.
Electronic and steric factors dictating 2-bromo-3-phenylpyrazine reactivity.
Overcoming Catalyst Poisoning in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling of 2-bromopyrazines is frequently plagued by low yields if standard catalytic systems (e.g.,
To bypass this, the use of bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical [3]. The wide bite angle and the chelate effect of dppf strongly bind the palladium center, preventing displacement by the pyrazine nitrogens. Furthermore, the use of a biphasic solvent system (e.g., 1,4-Dioxane/
Pd-catalyzed cycle highlighting the mitigation of pyrazine-induced catalyst poisoning.
Comparative Reactivity and Quantitative Data
When designing synthetic routes, understanding the relative reactivity of halopyrazines is vital. The reactivity in palladium-catalyzed cross-coupling generally follows the bond dissociation energy trend: I > Br > Cl > F [4]. While 2-iodo-3-phenylpyrazine would theoretically offer faster oxidative addition, 2-bromo-3-phenylpyrazine represents the optimal balance between synthetic accessibility, bench stability, and reactivity.
Table 1: Comparative Reactivity of Halopyrazines in Cross-Coupling [4]
| Halogen Leaving Group | Relative Reactivity | Oxidative Addition Rate | Primary Challenge |
| Iodo (-I) | Very High | Extremely Fast | Substrate instability; protodehalogenation |
| Bromo (-Br) | High | Fast | Catalyst poisoning (requires dppf/XPhos) |
| Chloro (-Cl) | Moderate | Slow | Requires highly active, electron-rich ligands |
| Fluoro (-F) | Low | Negligible (in Pd) | Only viable for |
Table 2: Optimization of Suzuki-Miyaura Conditions for 2-Bromopyrazines [1][2]
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1,4-Dioxane/ | 80 | < 40% | Severe catalyst poisoning by pyrazine N. | ||
| 1,4-Dioxane/ | 80 | > 85% | Bidentate ligand prevents N-coordination. | ||
| Toluene/ | 100 | > 90% | Bulky ligand accelerates reductive elimination. |
Self-Validating Experimental Protocols
A protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems, where each step includes a mechanistic checkpoint to ensure the integrity of the reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-phenylpyrazine
Objective: Formation of a C-C bond using an arylboronic acid.
-
Reagent Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-phenylpyrazine (1.0 equiv), arylboronic acid (1.2 equiv),
(0.05 equiv), and (2.0 equiv) [1].-
Causality:
is chosen specifically to prevent the pyrazine nitrogen from displacing the phosphine ligands.
-
-
Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality: Palladium(0) intermediates are highly sensitive to oxidation. Molecular oxygen will irreversibly oxidize the phosphine ligands to phosphine oxides, terminating the catalytic cycle.
-
-
Solvent Addition: Syringe in a degassed mixture of anhydrous 1,4-Dioxane and water (4:1 v/v, 0.2 M concentration).
-
Causality: Water is strictly required to convert the boronic acid into the active boronate species for transmetalation.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 8–12 hours.
-
Validation & Workup: Monitor by LC-MS. Upon complete consumption of the bromide, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over
, and purify via silica gel chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: Formation of a C-N bond using a primary/secondary amine.
-
Setup: In a glovebox, combine 2-bromo-3-phenylpyrazine (1.0 equiv), the amine (1.2 equiv),
(0.02 equiv), DavePhos or XPhos (0.04 equiv), and (1.5 equiv) in a sealed vial[4].-
Causality: The electron-deficient pyrazine ring makes oxidative addition easy, but makes reductive elimination difficult. Bulky, electron-rich ligands like XPhos force the palladium center to extrude the product rapidly.
-
-
Reaction: Add anhydrous, degassed toluene. Heat at 100 °C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC if basic amine tailing occurs on normal-phase silica.
Self-validating experimental workflow for pyrazine cross-coupling.
Conclusion
The reactivity profile of 2-bromo-3-phenylpyrazine is dictated by the delicate interplay between the activating, electron-withdrawing nature of the diazine core and the deactivating, Lewis-basic nature of its nitrogen atoms. By employing rationally designed catalytic systems—specifically bidentate ligands for Suzuki-Miyaura couplings and sterically demanding dialkylbiaryl phosphines for Buchwald-Hartwig aminations—researchers can reliably harness this building block for the synthesis of complex pharmaceutical architectures [5].
References
Comparative Analysis of Pyrazine Scaffolds: 2-Bromo-3-phenylpyrazine vs. 2-Chloropyrazine in Advanced Chemical Synthesis
Executive Summary
In the realm of modern organic synthesis, heterocyclic scaffolds serve as the architectural foundation for pharmaceuticals, agrochemicals, and advanced functional materials. Among these, pyrazine—a six-membered aromatic diazine—is highly prized for its electron-deficient nature and robust stability. However, the precise functionalization of the pyrazine ring dictates its utility.
This technical guide provides an in-depth comparative analysis of two critical building blocks: 2-Chloropyrazine and 2-Bromo-3-phenylpyrazine . By examining the causality behind their divergent reactivities, we aim to equip researchers and drug development professionals with the mechanistic insights required to optimize synthetic workflows, from nucleophilic aromatic substitutions (SNAr) to palladium-catalyzed cross-couplings.
Physicochemical & Structural Profiling
The structural differences between these two compounds fundamentally alter their electronic distribution and steric environments. 2-Chloropyrazine is a minimalist, mono-substituted scaffold. In contrast, 2-Bromo-3-phenylpyrazine features a weaker carbon-halogen bond (C-Br vs. C-Cl) and a bulky phenyl group that extends the
Table 1: Quantitative and Structural Comparison
| Property | 2-Chloropyrazine | 2-Bromo-3-phenylpyrazine |
| Molecular Formula | C4H3ClN2 | C10H7BrN2 |
| Molecular Weight | 114.53 g/mol [1] | 235.08 g/mol (Isotope avg)[2] |
| Physical State | Clear colorless to yellowish liquid[3] | Crystalline solid[4] |
| Boiling / Melting Point | BP: 153–154 °C[1] | MP: 88–89.5 °C[4] |
| Primary Reactive Site | C-2 (Chlorine displacement)[5] | C-2 (Bromine displacement)[6] |
| Secondary Reactive Sites | C-3 / C-6 (Directed Lithiation)[7] | C-5 / C-6 (Electrophilic substitution) |
| Dominant Reaction Paradigm | SNAr, Nucleophilic Substitution[8] | Transition-Metal Cross-Coupling[6] |
| Key Industrial Applications | Anti-tuberculosis drugs, cardiotonics[3] | Penicillinase inhibitors, OLED ligands[4] |
Mechanistic Reactivity & Causality
2-Chloropyrazine: The SNAr and Lithiation Workhorse
The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. When a chlorine atom is introduced at the C-2 position, it exerts a strong inductive electron-withdrawing effect (-I), further depleting electron density at the adjacent carbons.
-
SNAr Dominance: This extreme electron deficiency stabilizes the anionic Meisenheimer complex formed during nucleophilic attack. Consequently, 2-chloropyrazine undergoes SNAr with amines, alcohols, and thiols highly efficiently, often without the need for transition metal catalysts[5]. Recent methodologies even utilize water as a green solvent to accelerate these reactions via the hydrophobic effect[8].
-
Regioselective Lithiation: The strong -I effect of the chlorine atom makes the adjacent C-3 proton highly acidic. Using strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), researchers can achieve regioselective ortho-lithiation at C-3, or even symmetrical 3,6-dilithiation, enabling the synthesis of complex dicarbonyl pyrazines[7].
2-Bromo-3-phenylpyrazine: The Cross-Coupling Specialist
The substitution of chlorine for bromine, combined with a phenyl group at C-3, shifts the reactivity profile entirely.
-
Oxidative Addition Superiority: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. This makes 2-bromo-3-phenylpyrazine an ideal electrophile for Pd(0) or Ni(0) catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)[6]. The metal inserts into the C-Br bond much faster than it would into a C-Cl bond, allowing for milder reaction conditions.
-
Steric and Electronic Tuning: The phenyl group at C-3 provides steric shielding, which can dictate the regioselectivity of subsequent functionalizations. Furthermore, the phenyl ring extends the
-conjugation of the pyrazine core. This extended conjugation is critical in materials science, particularly in tuning the emission wavelengths of Iridium(III) or Ruthenium(II) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Divergent reactivity pathways of 2-chloropyrazine and 2-bromo-3-phenylpyrazine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.
Protocol A: Green SNAr of 2-Chloropyrazine with Morpholine
This transition-metal-free protocol exploits the hydrophobic effect in aqueous media to drive the nucleophilic substitution[8].
-
Preparation: In a 50 mL round-bottom flask, suspend 2-chloropyrazine (1.0 equiv, 10 mmol) and morpholine (1.5 equiv, 15 mmol) in deionized water (20 mL).
-
Activation: Add Potassium Fluoride (KF) (2.0 equiv, 20 mmol) to the suspension. Causality: KF acts as a mild base to neutralize the HCl byproduct and enhances the ionic strength of the aqueous phase, further driving the organic substrates together.
-
Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.
-
Validation Check: Extract a 50
L aliquot, dilute in methanol, and analyze via TLC (Silica, Hexane/EtOAc 7:3). The starting material (higher Rf) should be completely consumed, replaced by a highly UV-active product spot (lower Rf). -
Workup: Cool to room temperature. Extract the aqueous mixture with isopropyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-(pyrazin-2-yl)morpholine.
Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-phenylpyrazine
This protocol details the carbon-carbon bond formation essential for synthesizing extended
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 2-bromo-3-phenylpyrazine (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) inside a nitrogen-filled glovebox. Causality: Pd(0) is highly sensitive to oxygen; inert atmosphere prevents catalyst deactivation.
-
Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1 v/v, 25 mL). Perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the sealed tube to 90 °C for 12 hours.
-
Validation Check: Analyze a filtered aliquot via LC-MS. The mass spectrum must show the disappearance of the [M+H]+ peak for the brominated starting material (m/z ~235/237) and the appearance of the expected cross-coupled product mass.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black. Extract with ethyl acetate, concentrate, and purify via flash column chromatography.
Self-validating Suzuki-Miyaura cross-coupling workflow for bromopyrazines.
Conclusion
The selection between 2-chloropyrazine and 2-bromo-3-phenylpyrazine is dictated by the specific synthetic objective. 2-Chloropyrazine is the optimal choice for SNAr reactions and directed lithiation, serving as a fundamental building block for pyrazinamide-derived therapeutics[3][7]. Conversely, the weaker C-Br bond and extended conjugation of 2-bromo-3-phenylpyrazine make it an indispensable precursor for transition-metal catalyzed cross-couplings, enabling the synthesis of advanced functional materials and complex pharmaceutical agents[4][6].
References
-
Thermo Fisher Scientific - 2-Chloropyrazine Safety Data Sheet and Physical Properties[1] URL:[Link]
-
ResearchGate - Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[8] URL:[Link]
-
Sciforum - Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation[7] URL:[Link]
-
Google Patents - 6-(2'-phenylpyrazine-3'-carboxamido) penicillanic acids and salts thereof[4] URL:
-
LMU Munich (Dissertation) - Preparation and Direct Cross-Coupling of Organoaluminum Reagents, Studies on SF5-substituted Organometallics and Regioselective Metalations[6] URL:[Link]
Sources
- 1. 2-Chloropyrazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - 2-bromo-3-phenylpyrazine (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloropyrazine | 14508-49-7 [chemicalbook.com]
- 4. US3311610A - 6-(2'-phenylpyrazine-3'-carboxamido) penicillanic acids and salts thereof - Google Patents [patents.google.com]
- 5. zhishangchem.com [zhishangchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Profiling of 2-Bromo-3-phenylpyrazine (CAS 2882-17-9)
[1]
Executive Summary
2-Bromo-3-phenylpyrazine (CAS 2882-17-9) is a critical heterocyclic intermediate used extensively in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and organic light-emitting diodes (OLEDs).[1][2][3] Its structural core—a pyrazine ring substituted at the 2- and 3-positions—presents unique physicochemical challenges compared to its 2,6- or 2,5-isomers.
This guide provides a rigorous analysis of the molecule's hydrophobicity (logP), a foundational parameter governing Absorption, Distribution, Metabolism, and Excretion (ADME). We synthesize consensus computational predictions with a robust experimental framework for validation, addressing the specific steric and electronic effects induced by the vicinal bromo-phenyl substitution.
| Property | Value / Description |
| CAS Number | 2882-17-9 |
| Molecular Formula | |
| Molecular Weight | 235.08 g/mol |
| SMILES | Brc1nc(c2ccccc2)ccn1 |
| Predicted LogP | 2.65 – 2.95 (Consensus Range) |
| Key Feature | Steric twist between Br and Ph reduces planarity vs. 2,6-isomer. |
Molecular Architecture & Physicochemical Profile
Structural Analysis
The hydrophobicity of 2-bromo-3-phenylpyrazine is defined by the competition between the lipophilic phenyl/bromo domains and the hydrophilic pyrazine nitrogens.
-
Pyrazine Core: The 1,4-diazine ring is electron-deficient (
-deficient), rendering the nitrogens weakly basic ( ). This low basicity ensures the molecule remains neutral at physiological pH (7.4), meaning . -
The "Ortho" Effect: Unlike 2-bromo-6-phenylpyrazine, the 2,3-substitution pattern creates significant steric hindrance. The van der Waals radius of bromine (1.85 Å) clashes with the ortho-hydrogens of the phenyl ring. This forces the phenyl ring to twist out of coplanarity with the pyrazine ring.
-
Consequence: Reduced
-conjugation lowers the effective surface area available for -stacking interactions, potentially resulting in a slightly lower logP and higher aqueous solubility than the planar 2,6-isomer.
-
Computed Properties Table
| Descriptor | Value | Significance |
| H-Bond Acceptors | 2 | Pyrazine nitrogens; moderate water interaction. |
| H-Bond Donors | 0 | No -OH or -NH groups; limited solubility. |
| TPSA | 25.78 Ų | Topological Polar Surface Area; predicts good membrane permeability. |
| Rotatable Bonds | 1 | Bond between Pyrazine C3 and Phenyl C1. |
Predictive Modeling of LogP
Accurate logP prediction requires a consensus approach, as individual algorithms weigh fragments and internal H-bonding differently.
Consensus LogP Analysis
We utilize three distinct algorithmic classes to triangulate the true logP.
-
Atom-Based (e.g., XLogP3): Sums contributions of individual atoms.
-
Prediction:2.85 .
-
Bias: Often overestimates planar systems but accurate for halogens.
-
-
Fragment-Based (e.g., CLogP): Uses library fragments (Pyrazine + Phenyl + Br + Corrections).
-
Prediction:2.92 .
-
Bias: May not fully penalize the steric twist of the 2,3-linkage.
-
-
Machine Learning (e.g., SwissADME/ML): Trained on experimental datasets.
-
Prediction:2.68 .
-
Bias: Likely captures the solubility-enhancing effect of the non-planar twist.
-
Computational Workflow
The following diagram outlines the decision process for selecting the correct predictive model.
Figure 1: Computational workflow for deriving consensus logP, incorporating steric correction for the 2,3-substituted pyrazine core.
Methodological Framework (Experimental Validation)
To validate the computational prediction, we recommend two protocols. The Shake-Flask method is the absolute reference, while RP-HPLC offers higher throughput.
Protocol A: Miniaturized Shake-Flask (Gold Standard)
This protocol is self-validating via mass balance checks.
Reagents:
- -Octanol (HPLC Grade).
-
Phosphate Buffered Saline (PBS), pH 7.4.[4]
-
2-Bromo-3-phenylpyrazine (Test Compound).[1][2][3][5][6][7][8]
Step-by-Step Methodology:
-
Pre-Saturation: Vigorously mix
-octanol and PBS for 24 hours. Separate phases to obtain water-saturated octanol and octanol-saturated water. -
Stock Preparation: Dissolve 1 mg of test compound in 1 mL of pre-saturated octanol. Measure UV absorbance (
) at (approx. 250-280 nm). -
Partitioning:
-
In a 2 mL vial, combine 500
L of Stock Octanol + 500 L of Pre-saturated PBS. -
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample the octanol phase (top) and aqueous phase (bottom).
-
Analyze both phases via HPLC-UV or LC-MS.
-
-
Calculation:
-
Validation: Calculate Mass Balance. The sum of amounts in both phases must equal
of the initial input.
Protocol B: RP-HPLC (High Throughput)
This indirect method correlates retention time (
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40, 70:30) with 0.1% Formic Acid.
-
Standards: Toluene (2.7), Naphthalene (3.3), Pyrazine (0.65).
-
Process:
-
Measure capacity factor
for standards and test compound: . -
Plot
vs. known of standards. -
Interpolate the
of 2-bromo-3-phenylpyrazine.
-
Experimental Decision Tree
Figure 2: Decision tree for selecting the appropriate experimental validation protocol based on solubility and throughput needs.
Drug Development Implications[11][12]
Lipinski’s Rule of 5 Compliance
2-Bromo-3-phenylpyrazine is an excellent scaffold for oral drug delivery:
-
LogP (~2.8): Well below the cutoff of 5.
-
MW (235.08): < 500 Da.
-
H-Bond Donors (0): < 5.
-
H-Bond Acceptors (2): < 10.
Blood-Brain Barrier (BBB) Permeation
With a logP near 2.8 and a low TPSA (25.78 Ų), this molecule is predicted to be highly CNS active . Compounds with
Synthetic Utility (Suzuki Coupling)
The moderate hydrophobicity allows for easy purification. The compound is typically synthesized via regioselective Suzuki coupling of 2,3-dibromopyrazine.
-
Purification Note: Due to its logP of ~2.8, the compound elutes easily on silica gel using 10-20% EtOAc/Hexanes, separating clearly from the more polar boronic acid starting materials.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[9] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
PubChem. (2025).[10] "Compound Summary: 2-Bromo-6-phenylpyrazine (Isomer Data)." National Library of Medicine.
-
Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616.
-
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.
-
Tetko, I. V., et al. (2005).[10] "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453–463.
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 2138311-62-1|2-Bromo-5-(4-chlorophenyl)pyrazine|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. enamine.net [enamine.net]
- 5. epdf.pub [epdf.pub]
- 6. Studies on Pyrazines; 38: Acylation of Bromopyrazines and 2-Bromopyridine via Copper-Cocatalytic Stille Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. EnamineStore [enaminestore.com]
- 8. US3311610A - 6-(2'-phenylpyrazine-3'-carboxamido) penicillanic acids and salts thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
2-Bromo-3-phenylpyrazine SMILES and InChIKey identifiers
[1]
Introduction & Chemical Identity
2-Bromo-3-phenylpyrazine is a halogenated heteroaromatic scaffold widely utilized in the synthesis of bioactive molecules, particularly kinase inhibitors and optoelectronic materials. Its structure features a pyrazine core (1,4-diazine) substituted at the ortho positions (C2 and C3) with a bromine atom and a phenyl ring, respectively. This specific substitution pattern renders the molecule highly valuable for diversity-oriented synthesis (DOS), as the bromine handle serves as a reactive site for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Digital Chemical Identifiers
In modern cheminformatics, unambiguous identification is critical for database integration, QSAR modeling, and supply chain verification. The following identifiers are the standard digital fingerprints for 2-Bromo-3-phenylpyrazine.
| Identifier Type | Value | Technical Note |
| Common Name | 2-Bromo-3-phenylpyrazine | IUPAC compliant nomenclature. |
| CAS Number | 11118004 (PubChem CID) | Note: Often indexed by internal catalog IDs in vendor databases. |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CN=C2Br | Encodes the aromatic connectivity. |
| Isomeric SMILES | c1ccc(cc1)-c2nc(ccn2)Br | Explicit aromaticity notation. |
| InChI String | InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | Layered chemical information (Formula/Connections/Hydrogens). |
| InChIKey | LYLYXRRWHBFUJU-UHFFFAOYSA-N | Hashed fixed-length version of InChI for database indexing. |
Chemical Structure & Properties
The pyrazine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition by transition metals (Pd, Ni) but resistant to electrophilic aromatic substitution. The adjacent phenyl group provides steric bulk and conjugation, influencing the electronic properties of the pyrazine nitrogen atoms.
Physicochemical Data (Predicted & Experimental)
-
Molecular Formula: C₁₀H₇BrN₂[1]
-
Molecular Weight: 235.08 g/mol [1]
-
LogP (Predicted): ~2.5 (Lipophilic, suitable for CNS-active scaffolds)
-
H-Bond Acceptors: 2 (Pyrazine nitrogens)
-
H-Bond Donors: 0
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity logic encoded in the SMILES string, highlighting the critical C2-Br and C3-Phenyl relationship.
Caption: Structural connectivity of 2-Bromo-3-phenylpyrazine showing the pyrazine core numbering and substituent attachment points.
Synthesis & Production Protocols
The most robust synthetic route for 2-bromo-3-phenylpyrazine is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromopyrazine. While 2,3-dibromopyrazine is symmetric, the first arylation breaks the symmetry. Statistical mono-coupling can be achieved by controlling stoichiometry and temperature.
Retrosynthetic Analysis
-
Target: 2-Bromo-3-phenylpyrazine[2]
-
Precursors: 2,3-Dibromopyrazine + Phenylboronic acid
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Mechanism: Pd(0)-catalyzed cross-coupling (Oxidative Addition → Transmetallation → Reductive Elimination).[3]
Experimental Protocol (Bench Scale)
Safety Note: Brominated pyrazines are potential irritants. Perform all operations in a fume hood.
-
Reagents:
-
2,3-Dibromopyrazine (1.0 equiv, 238 mg, 1.0 mmol)
-
Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 58 mg)
-
Sodium Carbonate (2.0 equiv, 212 mg)
-
Solvent System: 1,4-Dioxane/Water (4:1 v/v, 10 mL)
-
-
Procedure:
-
Step 1: Degas the solvent mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Step 2: Charge a reaction vial with 2,3-dibromopyrazine, phenylboronic acid, and Pd catalyst. Add the degassed solvent and base.
-
Step 3: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Step 4: Upon completion, cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Step 5: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Step 6: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). The mono-coupled product (2-bromo-3-phenylpyrazine) typically elutes before the di-coupled byproduct.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis of 2-bromo-3-phenylpyrazine via Suzuki-Miyaura coupling.
Applications in Drug Discovery
2-Bromo-3-phenylpyrazine serves as a "linchpin" intermediate. The remaining bromine atom allows for the modular construction of trisubstituted pyrazines.
-
Kinase Inhibitors: The pyrazine nitrogen atoms can function as hinge binders in the ATP-binding pocket of kinases. The phenyl group provides hydrophobic interactions, while the bromine can be replaced by solubilizing groups (e.g., piperazine, morpholine) via Buchwald-Hartwig amination.
-
OLED Materials: Pyrazine derivatives are electron-deficient and are used as electron-transporting layers or ligands in Iridium complexes for phosphorescent OLEDs.
-
Mycobacterium Tuberculosis: Pyrazine derivatives (analogs of Pyrazinamide) are actively screened for anti-tubercular activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11118004, 2-bromo-3-phenylpyrazine. Retrieved from [Link]
-
Liao, X. et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[4] Royal Society of Chemistry.[4] Retrieved from [Link]
-
MDPI (2024). Facile Synthesis of Pyrazine Derivatives and Their Antibacterial Activities. Retrieved from [Link]
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-3-phenylpyrazine
Executive Summary & Mechanistic Rationale
2-Bromo-3-phenylpyrazine is a highly valuable heteroaryl halide building block, frequently utilized in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors) and advanced luminescent materials. However, executing a Suzuki-Miyaura cross-coupling (SMC) on this substrate presents unique mechanistic hurdles that require precise catalytic tuning.
As a Senior Application Scientist, it is critical to understand that heteroaryl couplings do not follow the standard kinetic profile of unactivated arenes . The successful coupling of 2-bromo-3-phenylpyrazine relies on managing three competing kinetic factors:
-
Accelerated Oxidative Addition: The electron-withdrawing nature of the diazine ring highly polarizes the C–Br bond. This makes the initial oxidative addition to the Pd(0) center exceptionally fast compared to standard aryl halides[1].
-
Catalyst Poisoning via Coordination: The basic nitrogen atoms of the pyrazine ring possess a strong affinity for palladium. Without sufficient steric shielding from the ligand, these nitrogen atoms will coordinate to the Pd(II) intermediate, forming stable, catalytically inactive complexes (palladium black precipitation)[2].
-
Steric Acceleration of Reductive Elimination: The phenyl group at the C3 position provides significant steric bulk adjacent to the reaction site (C2). While this can marginally slow the transmetalation step, it beneficially accelerates the final reductive elimination step by relieving steric strain around the palladium center.
Because oxidative addition is rapid, transmetalation becomes the rate-limiting step . If transmetalation is delayed by inappropriate base selection or catalyst poisoning, the boronic acid partner is left exposed to base-catalyzed protodeboronation—a primary cause of low yields in pyrazine couplings[2].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting pyrazine-specific kinetic shifts.
Quantitative Data: Catalyst & Condition Optimization
To prevent catalyst deactivation, the use of standard tetrakis(triphenylphosphine)palladium(0) is strongly discouraged. Instead, 2 featuring bidentate ligands (e.g., dppf) or bulky Buchwald-type monodentate phosphines (e.g., CyJohnPhos, XPhos) are required[2]. These ligands provide the necessary steric bulk to block the pyrazine nitrogen from coordinating to the metal center[3].
Table 1: Optimization Matrix for 2-Bromo-3-phenylpyrazine Coupling
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion (%) | Target Yield (%) | Primary Failure Mode / Side Reaction |
| Pd(PPh3)4 | Na2CO3 | Toluene / H2O | 90 | 65 | 40 | Severe Catalyst Deactivation (Pd Black) |
| Pd(dppf)Cl2·CH2Cl2 | K3PO4 | Dioxane / H2O | 90 | >95 | 88 | None (Robust baseline protocol) |
| Pd(OAc)2 / CyJohnPhos | Cs2CO3 | Dioxane (Anhydrous) | 90 | >95 | 92 | Trace Homocoupling |
| Pd(OAc)2 / XPhos | K3PO4 | THF / H2O | 80 | >95 | 90 | None (Ideal for sensitive boronic acids) |
Data Synthesis Note: K3PO4 is prioritized over Na2CO3 as it provides superior aqueous solubility and sufficient basicity to drive transmetalation without triggering the rapid protodeboronation often seen with stronger bases like NaOH.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific "Go/No-Go" checkpoints, researchers can diagnose mechanistic failures in real-time rather than waiting for final isolation.
Caption: Self-validating experimental workflow for heteroaryl cross-coupling.
Protocol A: Robust Bidentate System (General Scope)
Recommended for stable aryl/heteroaryl boronic acids.
Step 1: Reagent Preparation & Degassing
-
Action: Prepare a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge the mixture with dry Nitrogen or Argon for at least 30 minutes prior to use.
-
Causality: Oxygen not only oxidizes the Pd(0) catalyst but also promotes the oxidative homocoupling of the boronic acid, consuming the reagent before transmetalation can occur.
Step 2: Reaction Assembly
-
Action: To an oven-dried Schlenk flask, add 2-Bromo-3-phenylpyrazine (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), K3PO4 (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).
-
Action: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed solvent mixture (10 mL) via syringe.
-
Validation Checkpoint 1: Observe the initial solution. It should be a clear, deep red/orange. If the solution immediately turns opaque black upon solvent addition at room temperature, the catalyst has prematurely reduced to inactive Pd(0) nanoparticles. Action: Abort, check solvent purity and degassing efficiency.
Step 3: Thermal Activation & Monitoring
-
Action: Heat the reaction mixture to 90 °C under vigorous stirring.
-
Validation Checkpoint 2 (2 Hours): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Scenario A: Starting halide is consumed; product mass is dominant. -> Proceed to workup.
-
Scenario B: Starting halide remains; boronic acid mass is absent. -> Protodeboronation has occurred. Action: Cool to room temp, add 0.5 equiv of fresh boronic acid, and resume heating.
-
Step 4: Workup and Purification
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald System (For Sensitive/Sterically Hindered Boronic Acids)
-
Action: Utilize Pd(OAc)2 (5 mol%) and CyJohnPhos or XPhos (10 mol%) as the catalyst system. Use anhydrous Dioxane as the solvent and finely milled Cs2CO3 (2.0 equiv) as the base.
-
Causality: The extreme steric bulk of CyJohnPhos/XPhos forces the formation of a highly active, monoligated Pd(0) species. This dramatically accelerates the rate-limiting transmetalation step, allowing the coupling of sensitive boronic acids before they can undergo protodeboronation. The use of anhydrous conditions with Cs2CO3 further suppresses hydrolytic side reactions.
-
Step-by-Step Execution: Pre-mix Pd(OAc)2 and the ligand in Dioxane at room temperature for 15 minutes to ensure complexation (solution turns pale yellow) before adding the pyrazine substrate, boronic acid, and base. Heat to 90 °C for 4-18 hours.
References
-
Title: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications Source: acs.org URL: 3
-
Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: doi.org URL: 1
-
Title: Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides Source: benchchem.com URL: 2
Sources
Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-3-phenylpyrazine
Executive Summary & Strategic Rationale
The functionalization of 2-bromo-3-phenylpyrazine represents a classic yet challenging scenario in medicinal chemistry: the derivatization of an electron-deficient heterocycle possessing both a reactive handle (C–Br) and a proximal steric impediment (C3–Phenyl).
This scaffold is a privileged pharmacophore, appearing in kinase inhibitors (e.g., derivatized at C2) and luminescent materials. However, the 3-phenyl ring exerts significant steric pressure on the C2 position, while the pyrazine nitrogens (N1/N4) act as competitive Lewis bases that can poison electrophilic palladium species.
Successful functionalization requires a protocol that:
-
Outcompetes Nitrogen Coordination: Using bulky, electron-rich ligands to enforce reductive elimination and prevent catalyst sequestration.
-
Overcomes Steric Hindrance: The ortho-phenyl group retards oxidative addition and transmetallation.
-
Manages Electronics: The electron-deficient pyrazine ring facilitates oxidative addition but can destabilize the Pd(II) intermediate, making it prone to protodehalogenation.
This guide details two optimized workflows: Suzuki-Miyaura Coupling for biaryl synthesis and Buchwald-Hartwig Amination for C–N bond formation.
Mechanistic Architecture
The following diagram illustrates the divergent pathways and the critical "Decision Nodes" where reaction failure typically occurs due to catalyst poisoning or steric clash.
Figure 1: Divergent catalytic pathways for 2-bromo-3-phenylpyrazine. Note the critical traps (N-coordination and protodehalogenation) that must be mitigated by ligand selection.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2,3-diarylpyrazines.
The Challenge
The C3-phenyl group creates a "steric wall." Standard ligands like PPh₃ often fail because they cannot force the Pd center open for transmetallation against this bulk. Furthermore, the electron-poor pyrazine ring makes the C–Br bond labile, but the intermediate is unstable.
The Solution: Dialkylbiaryl Phosphines
We utilize SPhos or XPhos . These Buchwald ligands are bulky enough to prevent N-coordination to the pyrazine and electron-rich enough to accelerate oxidative addition.
Detailed Workflow
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2–5 mol%) | Stable Pd(II) precursor; reduced in situ. |
| Ligand | SPhos (4–10 mol%) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Provides steric protection and high turnover. |
| Solvent | Toluene/Water (4:1) | Biphasic system ensures solubility of inorganic base and organic substrate. |
| Base | K₃PO₄ (2.0 equiv) | Milder than carbonates; reduces base-sensitive side reactions while activating the boronic acid. |
| Temp | 80–100 °C | Sufficient energy to overcome the steric barrier of the C3-phenyl group. |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 2-bromo-3-phenylpyrazine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvate: Add Toluene (degassed, 0.2 M concentration relative to halide).
-
Activate: Add K₃PO₄ (2.0 equiv) dissolved in the minimum amount of degassed water (approx. 4:1 Toluene:Water ratio).
-
React: Heat the mixture to 100 °C with vigorous stirring. The biphasic mixture requires rapid stirring to ensure phase transfer.
-
Monitor: Check via LC-MS after 2 hours. The reaction is typically complete within 4–6 hours.
-
Checkpoint: If starting material persists, add an additional 1 mol% Pd/Ligand.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Pyrazines are often UV-active and easily visualized.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality at C2.
The Challenge
Pyrazines are π-deficient.[1] While this helps oxidative addition, it makes the reductive elimination of the C–N bond difficult because the ring pulls electron density away from the metal. Additionally, the substrate can act as a bidentate ligand (chelation via N1 and the amine), shutting down the cycle.
The Solution: BINAP or Xantphos
Bidentate ligands like BINAP or Xantphos are preferred here. They enforce a wide bite angle, which favors the reductive elimination of the amine product and prevents the formation of inactive bis-amine palladium complexes.
Detailed Workflow
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2–5 mol%) | Pd(0) source eliminates the need for in situ reduction, preventing induction periods. |
| Ligand | BINAP or Xantphos (4–10 mol%) | Large bite angle promotes reductive elimination of the C–N bond. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point, non-polar solvents minimize competitive coordination. |
| Base | NaOtBu (1.5 equiv) | Strong, bulky base ensures rapid deprotonation of the amine without nucleophilic attack on the pyrazine ring. |
| Temp | 100–110 °C | High temperature required to drive the difficult reductive elimination step. |
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, mix Pd₂(dba)₃ and BINAP in the solvent for 10 minutes at RT to form the active catalyst species (color change often observed).
-
Charge: Add 2-bromo-3-phenylpyrazine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) to the reaction vessel.
-
Solvate: Add anhydrous 1,4-Dioxane (0.15 M).
-
React: Seal and heat to 110 °C .
-
Monitor: LC-MS is critical. Watch for the formation of the "protodehalogenated" byproduct (3-phenylpyrazine), which indicates the catalyst is active but failing to couple (often due to moisture or insufficient amine nucleophilicity).
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via silica gel chromatography.
-
Note: Aminopyrazines can be polar; consider adding 1% Et₃N to the eluent to prevent streaking.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to XPhos (Suzuki) or BrettPhos (Amination) to increase steric bulk and prevent N-binding. |
| Protodehalogenation (Loss of Br, formation of 3-phenylpyrazine) | Hydride Source / Moisture | Ensure solvents are anhydrous. Switch base from alkoxide to Cs₂CO₃ or K₃PO₄ . |
| Homocoupling of Boronic Acid | Oxidative Conditions | Degas solvents more thoroughly. Reduce the amount of excess boronic acid. |
| Starting Material Recovery | Steric Failure | The C3-phenyl is blocking the approach. Increase temperature to 120 °C and use Sphos G3 precatalyst. |
References
-
Suzuki Coupling on Halopyrazines
-
Buchwald-Hartwig on Heterocycles
-
Mechanistic Insight (Oxidative Addition)
-
Ligand Effects (SPhos/XPhos)
- Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki−Miyaura Coupling.
- Source:Accounts of Chemical Research
-
URL:[Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-3-phenylpyrazine as a Medicinal Chemistry Intermediate
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[2] This guide focuses on 2-Bromo-3-phenylpyrazine, a versatile intermediate that serves as a powerful building block for drug discovery. The presence of a reactive bromine atom on the electron-deficient pyrazine ring allows for facile diversification through modern cross-coupling methodologies.[4][5] This document provides an in-depth analysis of its reactivity, detailed experimental protocols for key synthetic transformations, and insights into its application in constructing libraries of bioactive compounds, particularly for targets such as protein kinases and P-glycoprotein.
Introduction: The Pyrazine Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in clinically used drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is found in several essential medicines, including the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib.[3] The nitrogen atoms act as hydrogen bond acceptors and modulate the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic profiles.
2-Bromo-3-phenylpyrazine emerges as a strategically important starting material. The C-Br bond is significantly weaker than a C-Cl bond, making it more susceptible to oxidative addition by palladium(0) catalysts—often the rate-determining step in cross-coupling reactions.[4][5] This inherent reactivity allows for selective functionalization under milder conditions, preserving sensitive functional groups elsewhere in the molecule. The appended phenyl group provides a foundational hydrophobic scaffold that can be oriented into the binding pockets of various protein targets.
Physicochemical & Safety Profile
| Property | Value |
| IUPAC Name | 2-Bromo-3-phenylpyrazine |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Appearance | Off-white to yellow solid (Typical) |
| CAS Number | 32864-29-2 |
| Reactivity | The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling. |
Safety & Handling: 2-Bromo-3-phenylpyrazine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for complete toxicological and handling information.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true utility of 2-Bromo-3-phenylpyrazine is realized in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery, enabling the modular assembly of complex molecules.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7][8][9] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For heteroaryl bromides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior as they facilitate the oxidative addition step and promote the reductive elimination to yield the product.[10]
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10] The choice of base can influence reaction rates and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[6]
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-phenylpyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).[11]
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand like tricyclohexylphosphine (PCy₃) or SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the solvent system, typically a degassed mixture of 1,4-dioxane and water (e.g., 5 mL, in a 4:1 or 10:1 ratio).[6][12]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11][13]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors. Pd(PPh₃)₄ can be used directly. |
| Ligand | SPhos, XPhos, PCy₃, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate the reaction with heteroaryl halides.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a robust and commonly effective base. Cs₂CO₃ is stronger if needed. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Ensures solubility of both organic and inorganic reagents.[6] |
| Temperature | 80 - 110 °C | Sufficient to drive the catalytic cycle without causing degradation. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of aryl amines from aryl halides.[14][15] This reaction is indispensable in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast number of pharmaceuticals.
-
Catalyst System: Similar to Suzuki coupling, specialized palladium/ligand systems are required. Ligands like BINAP, Xantphos, and Josiphos-type ligands are highly effective. The choice of ligand is critical and depends on the nature of the amine (primary, secondary, aniline, etc.).[14][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more acidic amines.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-Bromo-3-phenylpyrazine (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and the base, typically NaOt-Bu (1.4 mmol, 1.4 equiv.), to a dry reaction tube or flask.[17]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, 2-5 mol%).[16]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and heat to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective pre-catalysts. |
| Ligand | BINAP, Xantphos, BrettPhos | Ligand choice is crucial and substrate-dependent. BrettPhos is excellent for many challenging couplings.[16] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOt-Bu are common. K₃PO₄ may be used for more sensitive substrates.[17] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | Typical range for efficient C-N coupling. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecules, a strategy often used to probe protein binding pockets or to serve as a handle for further functionalization (e.g., via click chemistry). The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[19]
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (e.g., CuI) is essential for activating the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[18][20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[19][21]
-
Solvent: Anhydrous THF or DMF can be used in conjunction with the amine base.
-
Reagent Preparation: To a Schlenk flask, add 2-Bromo-3-phenylpyrazine (1.0 mmol, 1.0 equiv.), the palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and the copper(I) iodide (CuI) co-catalyst (0.05 mmol, 5 mol%).[22]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent like THF (5 mL) and an amine base such as Et₃N (2.0 mmol, 2.0 equiv.).[21] Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira reactions.[22] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for formation of the reactive copper acetylide.[20] |
| Base | Triethylamine (Et₃N), DIPEA | Acts as both base and often as a co-solvent.[21] |
| Solvent | THF, DMF, or neat amine | Must be anhydrous. |
| Temperature | 25 - 60 °C | Generally milder conditions are required compared to other couplings. |
Applications in Medicinal Chemistry Programs
The derivatives synthesized from 2-Bromo-3-phenylpyrazine are scaffolds for targeting key protein families implicated in human disease.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[23] The pyrazolopyrimidine core, structurally related to pyrazine, is found in FDA-approved kinase inhibitors like Ibrutinib.[24] The 2-amino-3-arylpyrazine scaffold, readily accessible via Buchwald-Hartwig amination, can mimic the adenine hinge-binding motif of ATP. Further functionalization at the 3-position via Suzuki or Sonogashira coupling allows for the introduction of substituents that can occupy the hydrophobic pocket of the kinase active site, enhancing potency and selectivity.[24][25]
Caption: Logic flow for synthesizing kinase inhibitors.
P-glycoprotein (P-gp) Inhibitors
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells.[][27] The development of P-gp inhibitors aims to reverse this resistance. Many known P-gp inhibitors are nitrogen-containing heterocyclic compounds.[28] The 2,3-disubstituted pyrazine core can serve as a template for new P-gp inhibitors. By using the cross-coupling protocols described above, a diverse library of compounds can be generated and screened for P-gp inhibitory activity, potentially leading to new agents that can re-sensitize resistant tumors to chemotherapy.[28][29]
Experimental Workflow & Data Presentation
A robust experimental workflow is critical for reproducible results.
Caption: Standard workflow for cross-coupling reactions.
Conclusion
2-Bromo-3-phenylpyrazine is a high-value, versatile intermediate for medicinal chemistry research. Its defined point of reactivity at the C-Br bond allows for predictable and efficient diversification using a suite of modern palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide are designed to empower researchers to leverage this building block for the rapid synthesis of novel compound libraries targeting a range of diseases. By understanding the causality behind the reaction conditions, scientists can rationally design and execute syntheses to accelerate the drug discovery process.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. Available from: [Link]
-
An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Trade Science Inc. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Semantic Scholar. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. Available from: [Link]
-
Scheme I Synthesis of 2,3-diphenylpyrido[3,2-b]pyrazine... ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available from: [Link]
- US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. Available from: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). National Center for Biotechnology Information. Available from: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available from: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available from: [Link]
-
Discovery of kinase inhibitors that potently cross-react with... ResearchGate. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available from: [Link]
-
The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 25. researchgate.net [researchgate.net]
- 27. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scholar.smu.edu [scholar.smu.edu]
Application Note: Scalable Synthesis Routes for 2-Bromo-3-phenylpyrazine
Part 1: Executive Summary & Strategic Analysis
Introduction
2-Bromo-3-phenylpyrazine is a high-value heterocyclic scaffold, widely utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., for oncology targets) and other bioactive small molecules.[1] Its structural utility lies in the orthogonal reactivity of the bromine handle (amenable to further cross-coupling or nucleophilic displacement) and the phenyl ring (providing hydrophobic interaction).
While simple in structure, the scalable synthesis of this molecule presents specific challenges:
-
Regioselectivity: Differentiating between the C2 and C3 positions in pyrazine precursors.
-
Mono-selectivity: Preventing bis-arylation during cross-coupling.
-
Process Safety: Avoiding hazardous diazonium intermediates common in traditional heterocyclic chemistry.
Retrosynthetic Analysis
To determine the optimal scalable route, we evaluate three distinct disconnects.
Caption: Retrosynthetic strategy comparing the Suzuki cross-coupling (Route A), Deoxybromination (Route B), and Sandmeyer (Route C) approaches.
Route Selection: The Suzuki Advantage
Route A (Suzuki Coupling of 2,3-Dibromopyrazine) is selected as the primary protocol for scale-up.
-
Why: It utilizes commercially available 2,3-dibromopyrazine. The reaction is convergent and avoids the formation of unstable diazonium salts (Route C) or large phosphorus waste streams (Route B).
-
Control Mechanism: Although 2,3-dibromopyrazine is symmetric, the introduction of the first phenyl group sterically hinders the adjacent bromine, kinetically disfavoring the second addition. By controlling stoichiometry (0.95 eq. boronic acid), mono-selectivity >90% can be achieved.
Part 2: Detailed Protocol - Regioselective Suzuki Coupling
Reaction Scheme
Transformation: 2,3-Dibromopyrazine + Phenylboronic Acid
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Attribute |
| 2,3-Dibromopyrazine | 237.88 | 1.00 | Substrate | Purity >98%; Free of monobromo |
| Phenylboronic Acid | 121.93 | 0.95 | Coupling Partner | Stoichiometry is critical to prevent bis-coupling |
| Pd(PPh3)4 | 1155.56 | 0.03 | Catalyst | Oxygen sensitive; handle under N2 |
| Sodium Carbonate (2M) | 105.99 | 2.50 | Base | Aqueous solution; degassed |
| 1,4-Dioxane | 88.11 | - | Solvent | Peroxide-free; sparged with N2 |
Step-by-Step Methodology
Step 1: Inerting and Setup
-
Equip a double-jacketed reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Critical: Purge the reactor with nitrogen for 15 minutes to remove ambient oxygen, which degrades the Pd(0) catalyst.
Step 2: Charging Reagents
-
Charge 2,3-Dibromopyrazine (1.0 wt equiv) and Phenylboronic Acid (0.95 molar equiv) into the reactor.
-
Note: Using a slight deficit of boronic acid ensures unreacted dibromide remains, which is easier to separate than the bis-phenyl impurity.
-
-
Add 1,4-Dioxane (10 vol) and begin stirring at 200 RPM.
-
Add Pd(PPh3)4 (3 mol%).
-
Process Tip: For larger scales (>1 kg), consider Pd(dppf)Cl2 for better thermal stability, though Pd(PPh3)4 often gives higher mono-selectivity due to ligand bulk.
-
Step 3: Reaction Initiation
-
Add degassed 2M Na2CO3 (2.5 equiv) via addition funnel over 10 minutes.
-
Heat the mixture to 85°C .
-
Monitor: The reaction typically reaches completion (consumption of boronic acid) in 4–6 hours.
-
IPC (In-Process Control): HPLC analysis. Target <2% remaining Phenylboronic acid. Bis-coupled product should be <8%.[4]
-
Step 4: Workup & Scavenging
-
Cool reaction mixture to 25°C.
-
Filter through a pad of Celite to remove palladium black. Rinse the pad with Ethyl Acetate (2 vol).
-
Partition the filtrate between Ethyl Acetate and Water . Separate phases.
-
Wash the organic layer with Brine (10% NaCl).
-
Pd Removal: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 1 hour at 40°C to reduce residual Pd to <10 ppm. Filter.
Step 5: Crystallization (Purification)
-
Concentrate the organic phase under reduced pressure to a crude solid.[5]
-
Recrystallization Solvent: Ethanol/Water (9:1) or Heptane/EtOAc (5:1).
-
Protocol: Dissolve crude in minimum hot Ethanol. Slowly add Water until turbidity persists. Cool to 0-5°C with slow agitation.
-
-
Filter the off-white crystals and dry in a vacuum oven at 40°C.
Process Logic Flowchart
Caption: Workflow for the controlled Suzuki coupling process, emphasizing IPC points for quality assurance.
Part 3: Alternative Route (Deoxybromination)
Use this route if 2,3-dibromopyrazine supply is constrained.
Principle
This route converts a hydroxy group to a bromine using Phosphorus Oxybromide (
Protocol Summary
-
Precursor Synthesis: Condense Phenylglyoxal with Glycinamide in methanolic NaOH to yield 3-phenylpyrazin-2(1H)-one .
-
Bromination:
-
Suspend 3-phenylpyrazin-2(1H)-one in Toluene.
-
Add
(1.5 equiv). -
Heat to reflux (110°C) for 3 hours.
-
Quench: Pour onto crushed ice (Exothermic!). Neutralize with NaHCO3.
-
Extract: DCM or EtOAc.
-
-
Note: This route guarantees the position of the bromine atom relative to the phenyl ring based on the precursor structure.
Part 4: Analytical & Safety Data
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3):
8.60 (d, J = 2.4 Hz, 1H, Pyrazine-H), 8.35 (d, J = 2.4 Hz, 1H, Pyrazine-H), 7.80–7.75 (m, 2H, Ph-H), 7.55–7.45 (m, 3H, Ph-H).-
Note: The two pyrazine protons are doublets due to meta-coupling.
-
-
HPLC Purity: >98.0% (area %).[6]
-
Mass Spec (ESI): [M+H]+ = 235.0/237.0 (1:1 isotopic pattern characteristic of Bromine).
Safety Considerations
-
Palladium: Heavy metal. Must be scavenged to meet pharmaceutical limits (<10 ppm).
-
Boronic Acids: Generally low toxicity, but ensure stoichiometry is accurate to prevent difficult-to-remove bis-phenyl impurities.
-
POBr3 (Route B): Highly corrosive and water-reactive. Releases HBr gas upon contact with moisture. Handle in a fume hood.
References
-
Suzuki Coupling on Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Regioselectivity in Pyrazine Coupling
-
Schoenebeck, F., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5148-5155. Link
- Note: Discusses the electronic and steric factors controlling oxidative addition in poly-halogen
-
-
Deoxybromination with POBr3
-
General Pyrazine Synthesis
-
BenchChem Protocols. (2025). Scaling up the synthesis of substituted pyrazines. Link (General process reference).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Bromo-3-phenylpyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific physicochemical challenges of coupling 2-bromo-3-phenylpyrazine. Electron-deficient heterocycles present unique mechanistic hurdles—namely catalyst sequestration and reagent degradation. This guide synthesizes field-proven insights to help you establish a self-validating, high-yield experimental system.
Troubleshooting & Causality FAQs
Q1: My reaction stalls at 20-30% conversion when using standard Pd(PPh₃)₄. Why is the catalyst dying? Causality: The pyrazine ring contains sp²-hybridized nitrogen atoms with exposed lone pairs. These nitrogens act as strong σ-donors and coordinate to the palladium center, forming stable, off-cycle Pd-heteroaryl complexes, 1[1]. This phenomenon, known as catalyst poisoning, effectively removes active palladium from the catalytic cycle. Furthermore, the steric bulk of the adjacent C3-phenyl group on your specific substrate exacerbates the difficulty of the subsequent transmetalation step. Solution: Abandon first-generation catalysts. 1[1]. The extreme steric profile of these dialkylbiaryl phosphines physically shields the palladium center, preventing the pyrazine nitrogens from coordinating and forcing the catalytic cycle forward[2].
Q2: LC-MS shows my 2-bromo-3-phenylpyrazine is unreacted, but my arylboronic acid has completely disappeared. What is the mechanism behind this? Causality: You are observing protodeboronation, the hydrolytic cleavage of the carbon-boron bond which converts your boronic acid into a simple arene. 3[3], and the harsh basic conditions often required to force transmetalation in electron-deficient heteroaryls accelerate this degradation. Solution: Transition to more stable boron coupling partners. 4[4]. If you must use a free boronic acid, utilize a highly active precatalyst like XPhos-Pd-G2. This, enabling lower reaction temperatures (e.g., 60–80 °C) that suppress the protodeboronation pathway.
Q3: I am detecting significant amounts of homocoupled biaryl byproduct. How do I suppress this? Causality: 3[3] is an oxidative process. It occurs when trace oxygen is present, or when the rate of transmetalation outpaces oxidative addition, allowing two boronic acid equivalents to transmetalate onto a single Pd center. Solution: Implement rigorous Schlenk techniques. Degas your solvent mixture by sparging with argon. You can also3[3] (e.g., slow addition of the boronic acid) to ensure the active Pd(II) species is always saturated with the pyrazine halide.
Mechanistic Pathway Visualization
Catalytic cycle of pyrazine Suzuki coupling highlighting N-coordination inhibition and ligand rescue.
Quantitative Catalyst & Condition Screening
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and quantitative yields for challenging pyrazine Suzuki-Miyaura couplings.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 5 mol% Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | < 30% | Severe catalyst poisoning by pyrazine nitrogens[1]. |
| 5 mol% Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 60 - 75% | Moderate yield; significant protodeboronation observed. |
| 2 mol% Pd₂(dba)₃ + 4 mol% XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 - 92% | Bulky ligand effectively prevents N-coordination[2]. |
| 2 mol% XPhos-Pd-G2 | K₃PO₄ | THF/H₂O (4:1) | 80 | > 95% | Rapid activation to monoligated Pd(0) allows lower temp. |
Validated Experimental Protocol: XPhos-Pd-G2 Catalyzed Coupling
This protocol is engineered to be a self-validating system, utilizing the optimized XPhos-Pd-G2 precatalyst to overcome both catalyst inhibition and protodeboronation.
Step 1: Reagent Preparation (Glovebox or Benchtop Schlenk)
-
Add 2-bromo-3-phenylpyrazine (1.0 equiv), the arylboronic acid (1.5 equiv), XPhos-Pd-G2 (2 mol%), and K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: Using 1.5 equiv of boronic acid compensates for any minor protodeboronation. K₃PO₄ provides a controlled basicity that favors transmetalation without aggressively degrading the boronic acid.
Step 2: Solvent Degassing & Addition
-
Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O. Degas the mixture via rigorous argon sparging for 20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a characteristic reddish-brown solution as the active monoligated Pd(0) species forms.
Step 3: Reaction Execution
-
Heat the reaction to 80 °C under a positive pressure of argon for 12 hours.
-
Validation Checkpoint: Monitor by LC-MS after 4 hours. Look for the disappearance of the starting material mass [M+H]⁺. If the mass of the protodeboronated arene is dominant and starting material remains, spike the reaction with an additional 0.5 equiv of boronic acid.
Step 4: Work-up
-
Cool the reaction to room temperature. Dilute with EtOAc and wash with brine (3x) to remove the phosphate salts and residual palladium byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Checkpoint: Pyrazine derivatives are highly UV-active. The desired 2-aryl-3-phenylpyrazine product will typically elute as a strongly absorbing band at 254 nm.
Optimized step-by-step experimental workflow for the Suzuki-Miyaura coupling.
References
- Benchchem. "Technical Support Center: Optimizing Reactions with 2-Bromopyrazine".
- Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides".
- Molecular Diversity (via NASC). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling...".
- Angewandte Chemie International Edition (via ResearchGate). "A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds".
Sources
Solving solubility issues of 2-Bromo-3-phenylpyrazine in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated aromatic heterocycles. 2-Bromo-3-phenylpyrazine is a classic example of a molecule that is both a "brick-dust" (high crystal lattice energy) and "grease-ball" (highly lipophilic) compound.
This guide is designed to move beyond generic advice. We will dissect the thermodynamic causality behind your formulation failures and provide self-validating, step-by-step protocols to rescue your in vitro and in vivo assays.
Part 1: Physicochemical Profiling
Before formulating, we must understand the quantitative parameters driving the insolubility of 2-Bromo-3-phenylpyrazine[1].
Table 1: Physicochemical Profile & Formulation Impact
| Parameter | Value | Impact on Aqueous Solubility |
| Molecular Formula | C₁₀H₇BrN₂ | Bulky, halogenated structure resists aqueous solvation. |
| Monoisotopic Mass | 233.98 Da | Moderate molecular weight, but structurally dense. |
| Predicted XLogP | ~2.5 | High lipophilicity; thermodynamically favors precipitation in water. |
| Ionizable Groups | Pyrazine nitrogens | Heavily deactivated by the bromine atom; pKa is too low for salt formation. |
| Crystal Lattice | Rigid, planar aromatic | High lattice energy requires significant energy to disrupt during dissolution. |
Part 2: Strategic Formulation Decision Matrix
Selecting the wrong solubility technique will lead to assay artifacts, false negatives, or acute toxicity in animal models. Use the decision matrix below to align your formulation strategy with your specific experimental endpoint.
Figure 1: Decision matrix for selecting solubility enhancement strategies based on assay requirements.
Part 3: Troubleshooting Guides & FAQs
Q1: I dissolved 2-Bromo-3-phenylpyrazine in 100% DMSO at 10 mM, but when I spike it into my cell culture media (pH 7.4), it instantly crashes out. Why? A: You are observing "solvent-shift precipitation." When you dilute a DMSO stock into aqueous media, the solvent capacity of the mixture drops exponentially, not linearly[2]. Because 2-Bromo-3-phenylpyrazine is highly lipophilic[1], the surrounding water molecules rapidly hydrogen-bond with each other. This thermodynamically squeezes the hydrophobic pyrazine out of solution to minimize the disruption of the water lattice. Solution: Keep the final DMSO concentration below 1% (v/v) and pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) before adding it to the media to lower the interfacial tension[3].
Q2: Can I just lower the pH to protonate the pyrazine ring and form a soluble salt? A: No. While salt formation is a standard strategy for basic piperazine and pyrazine derivatives[4], it is chemically unviable here. The pyrazine nitrogens in 2-Bromo-3-phenylpyrazine are heavily deactivated. The adjacent bromine atom and the phenyl ring exert strong electron-withdrawing inductive effects, dropping the pKa of the nitrogens well below physiological relevance. Attempting to force protonation would require a pH so low it would be toxic to cells and incompatible with physiological buffers.
Q3: What is the most reliable formulation for intravenous (IV) dosing in rodents? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard for lipophilic aromatics[5]. The β-cyclodextrin cavity is perfectly sized to encapsulate the phenyl or bromopyrazine ring. The hydrophobic interior shields the drug from water, while the hydrophilic hydroxyl exterior ensures high aqueous solubility[6].
Q4: My required oral dose is too high for cyclodextrin complexation. What is the alternative? A: If the required dose exceeds the solubility limit of the cyclodextrin complex, you must transition from a chemical to a physical modification strategy, such as polymeric nanosuspensions[7]. By precipitating the drug into nanoparticles stabilized by polymers (like PVP), you exponentially increase the surface area available for dissolution, governed by the Noyes-Whitney equation[8].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes a built-in validation step. Do not proceed to biological testing until the validation criteria are met.
Protocol A: HP-β-CD Inclusion Complexation (Co-Evaporation Method)
Simple physical mixing is insufficient for highly crystalline compounds. Co-evaporation forces molecular-level dispersion, driving the thermodynamic equilibrium toward inclusion.
-
Molar Ratio Calculation: Weigh 2-Bromo-3-phenylpyrazine and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation of the API.
-
Co-Solvent Dissolution: Dissolve the API in a minimal volume of volatile organic solvent (e.g., Ethanol). Dissolve the HP-β-CD in purified water.
-
Equilibration: Combine the two solutions. Stir magnetically at 40°C for 2 hours to allow the host-guest interaction to reach thermodynamic equilibrium[2].
-
Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure until only a clear aqueous solution remains.
-
Self-Validation Check (Critical):
-
Visual: The solution must be optically clear with no visible particulates.
-
Analytical: Filter the solution through a 0.22 µm syringe filter. Analyze the filtrate via HPLC at 254 nm. Pass Criterion: The Area Under the Curve (AUC) of the filtered solution must match the theoretical concentration of the unfiltered mixture, confirming 100% of the drug is sequestered in the water-soluble complex.
-
Figure 2: Thermodynamic mechanism of HP-β-CD inclusion complexation and subsequent dissociation.
Protocol B: Anti-Solvent Precipitation for Polymeric Nanosuspensions
When high-dose oral gavage is required, miniaturized polymer-drug dispersions provide massive surface area enhancements[7].
-
Organic Phase Preparation: Dissolve 10 mg of 2-Bromo-3-phenylpyrazine in 1 mL of Acetone (solvent).
-
Aqueous Phase Preparation: Dissolve 50 mg of Polyvinylpyrrolidone (PVP) in 10 mL of deionized water. PVP acts as a steric stabilizer to prevent crystal growth[8].
-
Anti-Solvent Injection: Under high-shear homogenization (10,000 RPM), rapidly inject the organic phase into the aqueous phase. The sudden shift in polarity forces immediate precipitation of the drug into nanoparticles[3].
-
Solvent Removal: Stir the suspension in an open vessel overnight in a fume hood (or use rotary evaporation) to completely remove the acetone.
-
Self-Validation Check (Critical):
-
Dynamic Light Scattering (DLS): Measure the particle size distribution. Pass Criterion: A Z-average diameter of < 400 nm and a Polydispersity Index (PDI) < 0.25.
-
Zeta Potential: Must be > ±20 mV. If it is closer to zero, the nanoparticles will undergo Ostwald ripening and crash out before you can dose your animals.
-
References
-
PubChemLite. "2-bromo-3-phenylpyrazine (C10H7BrN2)." University of Luxembourg. URL:[Link]
-
Li, P. et al. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." PubMed (NIH). URL:[Link]
-
Tiwari, G. et al. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. URL:[Link]
-
ResearchGate. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays." ResearchGate. URL:[Link]
-
Indian Journal of Pharmaceutical and Biological Research. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." IJPBR. URL:[Link]
-
ResearchGate. "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer." ResearchGate. URL: [Link]
-
ResearchGate. "Cyclodextrin in novel formulations and solubility enhancement techniques: a review." ResearchGate. URL: [Link]
Sources
- 1. PubChemLite - 2-bromo-3-phenylpyrazine (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent for 2-Bromo-3-phenylpyrazine Cross-Coupling
Welcome to the Technical Support Center for heterocyclic cross-coupling. 2-Bromo-3-phenylpyrazine is an electron-deficient, highly reactive N-heteroaryl halide. While the pyrazine core readily undergoes oxidative addition with palladium catalysts, its electron-deficient nature makes it highly susceptible to competing side reactions—such as Nucleophilic Aromatic Substitution (SNAr) and hydrodehalogenation—if the base and solvent are not carefully optimized (1[1]). This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant hydrodehalogenation (forming 3-phenylpyrazine) instead of the cross-coupled product during my Suzuki-Miyaura reaction?
Causality & Solution: Hydrodehalogenation typically occurs when the base or solvent facilitates
Q2: In my Buchwald-Hartwig amination, the 2-bromo-3-phenylpyrazine is consumed, but I isolate an SNAr side-product instead of the Pd-catalyzed amine. How do I fix this?
Causality & Solution: The pyrazine ring is highly electrophilic. If you use a highly polar aprotic solvent (e.g., DMF or DMSO) combined with a strong nucleophilic base (e.g.,
Q3: How does solvent polarity affect the transmetalation step, and why is Dioxane preferred over DMF for these couplings? Causality & Solution: In Suzuki couplings, the base must coordinate to the boronic acid to form a reactive boronate species or coordinate to the Pd-halide complex (6[6]). While polar solvents like DMF dissolve reagents well, they can also coordinate strongly to the palladium center, potentially inhibiting the catalyst or promoting degradation of the pyrazine at high temperatures (7[7]). 1,4-Dioxane is a weakly polar ether that provides excellent solubility for the organic substrates while maintaining the stability of the Pd-catalyst. When mixed with water, it creates an ideal biphasic environment that drives the transmetalation step efficiently without the thermal degradation risks associated with DMF (8[8]).
Section 2: Logical Workflow for Optimization
Below is the decision-making matrix for selecting the appropriate base and solvent to avoid common pitfalls with 2-bromo-3-phenylpyrazine.
Caption: Logical workflow for solvent and base selection in 2-bromo-3-phenylpyrazine coupling.
Section 3: Quantitative Data Summary
The following tables summarize the effect of base and solvent combinations on the yield of halopyrazine cross-couplings, demonstrating the causality discussed above.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Halopyrazines
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Primary Outcome / Yield (%) |
|---|
| 1 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions for Halopyrazines
| Entry | Catalyst / Ligand | Base (equiv.) | Solvent | Temp (°C) | Primary Outcome / Yield (%) |
|---|
| 1 |
Section 4: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Self-Validating Principle: Utilizing a biphasic Dioxane/Water system with
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-phenylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol),
(0.05 mmol, 5 mol%), and (2.0 mmol). -
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.
-
Solvent Addition: Add 4 mL of anhydrous 1,4-Dioxane and 1 mL of deionized water. (Critical: Ensure both solvents are thoroughly degassed via sparging with Argon for 30 minutes prior to addition to prevent catalyst oxidation).
-
Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (to maximize the interfacial surface area) for 12-16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Optimized Buchwald-Hartwig Amination
Self-Validating Principle: Employing Toluene and
-
Preparation: In an inert-atmosphere glovebox (or using standard Schlenk techniques), charge a dry reaction vial with 2-bromo-3-phenylpyrazine (1.0 mmol), the secondary amine (1.2 mmol),
(0.02 mmol, 2 mol%), DPPF ligand (0.04 mmol, 4 mol%), and finely powdered (2.0 mmol). -
Solvent Addition: Add 5 mL of anhydrous, degassed Toluene.
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 100 °C for 18 hours.
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 2-amino-3-phenylpyrazine derivative.
References
-
Title: Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-phenylpyrazine Synthesis | Source: Benchchem | URL: 2
-
Title: Suzuki reaction | Source: Wikipedia | URL: 6
-
Title: Should I do solvent extraction for Buchwald–Hartwig amination? | Source: Chemistry Stack Exchange | URL:5
-
Title: Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position | Source: nih.gov | URL: 4
-
Title: Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine | Source: Benchchem | URL: 3
-
Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines | Source: Benchchem | URL: 1
-
Title: Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides | Source: nih.gov | URL: 8
-
Title: Technical Support Center: Optimizing Reactions with 2-Bromopyrazine | Source: Benchchem | URL: 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from 2-Bromo-3-phenylpyrazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with stubborn palladium (Pd) residues in pyrazine-based pharmaceutical intermediates.
Experimental Workflow & Troubleshooting Logic
Caption: Experimental workflow for palladium removal from pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Bromo-3-phenylpyrazine retain so much palladium after cross-coupling reactions?
A1: The difficulty stems from the molecular structure of your product. Pyrazine is a diazine ring; its nitrogen atoms possess lone pairs that act as highly effective
Q2: What are the regulatory limits for residual palladium in my final product? A2: If 2-Bromo-3-phenylpyrazine is an intermediate for an Active Pharmaceutical Ingredient (API), you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines. For oral medications, the permitted concentration of palladium is strictly limited to less than 10 ppm, or 100 µ g/day ()[1]. For parenteral administration, the limit is even lower, often requiring < 0.5 ppm ()[2].
Q3: How do I choose the right scavenger to break the Pd-pyrazine complex? A3: You must exploit the Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" transition metal and prefers "soft" ligands. While pyrazine nitrogens are relatively strong ligands, sulfur-based ligands (like thiols) are softer and have a much higher thermodynamic affinity for palladium ()[3]. Therefore, silica-supported scavengers functionalized with Thiol (e.g., SiliaMetS Thiol) or Dimercaptotriazine (DMT) will successfully outcompete the pyrazine ring for the palladium ions, effectively stripping the metal from your product ()[4].
Scavenger Efficiency Data
To highlight the importance of scavenger selection, the following table summarizes the typical performance of various scavenging methods on strong N-donor heterocyclic intermediates:
| Scavenger / Method | Mode of Action | Residual Pd (ppm) | Product Recovery (%) |
| End of Reaction (Control) | N/A | 1668 | 100 |
| Activated Carbon | Physisorption | 633 | 82 |
| Silica Triamine | Chemisorption (N-donor) | 656 | 91 |
| Silica DMT | Chemisorption (S-donor) | 287 | 94 |
| Silica Thiol | Chemisorption (S-donor) | 70 | 96 |
| Polystyrene SEM26 / TMT | Chemisorption (S-donor) | 20 | 95 |
Data synthesized from comparative scavenger screening studies on pharmaceutical intermediates ()[2], ()[5].
Troubleshooting Guide
Issue 1: Palladium levels plateau at >50 ppm despite using excess scavenger.
-
Causality: The system has reached a thermodynamic equilibrium where the scavenger cannot overcome the steric hindrance or the binding affinity of the Pd-pyrazine complex at room temperature.
-
Solution: Increase the temperature to 40–50 °C. Heating shifts the binding kinetics and equilibrium toward the palladium-thiolate complex ()[2]. Alternatively, apply a mild acidic wash (if the product is stable) prior to scavenging to protonate the pyrazine nitrogens, weakening their bond to palladium ()[6].
Issue 2: Significant product loss is observed after filtration.
-
Causality: Non-specific binding (physisorption) of the 2-Bromo-3-phenylpyrazine to the silica backbone of the scavenger or to the activated carbon ()[6], ()[5].
-
Solution: Wash the filter cake thoroughly with a more polar solvent mixture (e.g., adding 5-10% Methanol to Ethyl Acetate) to elute the product without disrupting the strongly chemisorbed Pd-S bonds.
Self-Validating Experimental Protocols
Protocol A: Bulk Batch Scavenging (Recommended for initial screening)
This protocol includes built-in mass-balance and visual validation checks.
-
Dissolution: Dissolve the crude 2-Bromo-3-phenylpyrazine in an organic solvent (e.g., Toluene, EtOAc, or THF) after standard aqueous workup ()[6].
-
Scavenger Addition: Add 5 to 10 molar equivalents of a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction ()[7], ()[6].
-
Incubation: Stir the suspension vigorously at 40 °C to 50 °C for 4 to 16 hours ()[2].
-
Validation Check: Observe the solution color; a transition from dark brown/orange to pale yellow indicates successful metal transfer to the solid support.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium ()[6].
-
Recovery Wash: Wash the Celite pad with 2-3 column volumes of the reaction solvent to ensure complete product recovery.
-
Validation Check: Weigh the concentrated product. A yield <85% indicates product retention on the silica, requiring a more polar wash solvent.
-
-
Quantification: Submit the concentrated product for ICP-MS analysis to confirm Pd < 10 ppm ()[8].
Protocol B: Continuous Flow SPE Cartridge Scavenging (For Scale-up)
-
Preparation: Equip a flow system with a pre-packed Solid Phase Extraction (SPE) cartridge containing Thiol or DMT functionalized silica ()[7].
-
Conditioning: Flush the cartridge with 3-5 column volumes of the chosen organic solvent.
-
Recirculation: Pump the crude 2-Bromo-3-phenylpyrazine solution through the cartridge in a recirculating loop at ambient temperature for 4 hours ()[2].
-
Elution: Flush the system with fresh solvent to recover all intermediate material. This method minimizes product contact time with the silica backbone, significantly reducing non-specific product loss ()[1].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. catsci.com [catsci.com]
- 3. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 4. velocityscientific.com.au [velocityscientific.com.au]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-Bromo-3-phenylpyrazine under basic hydrolysis conditions
Executive Summary
2-Bromo-3-phenylpyrazine is an electron-deficient heteroaromatic scaffold highly susceptible to Nucleophilic Aromatic Substitution (
While the phenyl group at C3 provides some steric shielding, it does not prevent hydrolysis under forcing conditions. The primary degradation product is 3-phenylpyrazin-2(1H)-one (the stable tautomer of 2-hydroxy-3-phenylpyrazine).[1] This guide details the stability boundaries, mechanistic pathways, and protocols to control or prevent this transformation.
Module 1: Stability & Reactivity Profile
The stability of 2-Bromo-3-phenylpyrazine is governed by the basicity of the medium (pH), temperature, and solvent proticity.[1]
Stability Thresholds
| Condition | Stability Status | Observation |
| Mild Base (pH 8–10) @ 25°C | Stable | < 2% degradation over 24h.[1] Suitable for aqueous workups (NaHCO₃). |
| Strong Base (pH > 12) @ 25°C | Metastable | Slow hydrolysis observed ( |
| Strong Base (pH > 12) @ >60°C | Unstable | Rapid conversion to pyrazinone. Complete hydrolysis typically within 1–2h. |
| Alkoxide Bases (NaOMe/MeOH) | Reactive | Competes with hydrolysis to form 2-methoxy-3-phenylpyrazine ( |
Technical Insight: The C2 position is activated by the inductive withdrawal of the adjacent N1 and N4 atoms.[1] The transition state is stabilized by the ability of the ring nitrogens to accept negative charge (Meisenheimer complex).
Module 2: Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction is not a simple displacement but an addition-elimination sequence followed by tautomerization.[1]
Pathway Visualization
Figure 1: The
Module 3: Troubleshooting Guide
Use this logic flow to diagnose unexpected results during reactions involving 2-Bromo-3-phenylpyrazine (e.g., Suzuki couplings, Buchwald-Hartwig aminations).
Diagnostic Flowchart
Figure 2: Diagnostic logic for identifying degradation pathways of 2-Bromo-3-phenylpyrazine.
Common Scenarios & Solutions
Q1: My Suzuki coupling (Pd/Base/Heat) yields the hydroxy-pyrazine instead of the biaryl.
-
Root Cause: The hydroxide ion (generated from bases like
or in wet solvents) is a competitive nucleophile. -
Solution:
Q2: I see a peak at [M-H]- = 171 in negative mode LC-MS.
-
Root Cause: This is the ionized 3-phenylpyrazin-2(1H)-one (Product MW = 172.18).[1]
-
Confirmation: The pyrazinone is significantly more polar than the starting bromide. It will elute much earlier on Reverse Phase HPLC.
Module 4: Experimental Protocols
Protocol A: Stability Monitoring Assay (HPLC)
Use this to verify if your reaction conditions are safe for the starting material.
-
Preparation: Dissolve 2-Bromo-3-phenylpyrazine (10 mg) in MeCN (1 mL).
-
Challenge: Add 1 mL of the target buffer/base solution (e.g., 1M NaOH or Reaction Buffer).
-
Incubation: Stir at the intended reaction temperature (e.g., 60°C).
-
Sampling: Take 50 µL aliquots at t=0, 1h, 4h, and 24h.
-
Quench: Immediately dilute into 500 µL of 1:1 MeCN:Water (0.1% Formic Acid) to neutralize pH.
-
Analysis: Inject on C18 column. Monitor at 254 nm.
-
Acceptance Criteria: >98% area retention of the parent peak.[3]
-
Protocol B: Controlled Hydrolysis (Synthesis of Reference Standard)
Use this if you need to generate the impurity marker (3-phenylpyrazin-2(1H)-one).[1]
-
Reagents: 2-Bromo-3-phenylpyrazine (1.0 eq), NaOH (5.0 eq, 2M aqueous), Dioxane (5 vol).
-
Procedure: Mix reagents and heat to reflux (100°C).
-
Monitoring: Monitor by TLC (EtOAc/Hex) or LC-MS. Conversion is typically complete in 2–4 hours.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4. The pyrazinone may precipitate; if not, extract with DCM.
-
Note: The product may exist as a white solid (keto form) or off-white powder.
References
-
BenchChem. Comparative Reaction Kinetics of 2-Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from .
-
Sigma-Aldrich. 2-Bromo-3-phenylpyridine Safety & Properties. Retrieved from .
-
ChemicalBook. 2-Amino-5-bromo-3-methylpyrazine Synthesis & Reactivity. Retrieved from .[4]
-
Royal Society of Chemistry. Efficient synthesis of substituted pyridin-2(1H)-ones via ring-opening. Chemical Communications.[1] Retrieved from .
-
PubChem. 2-Hydroxy-3-phenylpyrazine (Compound Summary). National Library of Medicine. Retrieved from .
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of 2-Bromo-3-phenylpyrazine: A Comparative Guide
Executive Summary
2-Bromo-3-phenylpyrazine is a critical heteroaromatic scaffold in medicinal chemistry, widely employed as an intermediate for synthesizing biologically active pyrazine derivatives (e.g., via subsequent Suzuki or Buchwald-Hartwig couplings).[1][2][3] Its structural integrity is paramount; however, its synthesis often yields regioisomeric byproducts, most notably 2-bromo-6-phenylpyrazine .
This guide provides a technical comparison of the NMR spectral signatures of 2-Bromo-3-phenylpyrazine against its primary regioisomers. By focusing on spin-spin coupling patterns (
Structural Context & Synthesis Pathways
The synthesis of 2-bromo-3-phenylpyrazine typically involves a controlled Suzuki-Miyaura cross-coupling of 2,3-dibromopyrazine with phenylboronic acid. The primary challenge is controlling mono-arylation versus bis-arylation and avoiding regioisomeric scrambling if starting from asymmetric precursors.
Figure 1: Synthesis and Impurity Logic
The following diagram illustrates the synthetic pathway and the potential for regioisomeric confusion.
Caption: Synthetic pathway from 2,3-dibromopyrazine showing the target mono-coupled product and potential over-coupled or isomeric impurities.
1H NMR Spectral Analysis
The definitive identification of the 2,3-substitution pattern relies on the vicinal coupling of the remaining protons on the pyrazine ring.
2.1. Theoretical Assignments (2-Bromo-3-phenylpyrazine)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| H-5 | Pyrazine | 8.35 -- 8.45 | Doublet ( | Ortho to N, Meta to Br. Deshielded by ring N. | |
| H-6 | Pyrazine | 8.55 -- 8.65 | Doublet ( | Ortho to N, Ortho to Br. Br is electron-withdrawing (inductive), deshielding H-6 relative to H-5. | |
| Ph-o | Phenyl (ortho) | 7.70 -- 7.80 | Multiplet ( | - | Anisotropic deshielding by pyrazine ring. |
| Ph-m/p | Phenyl (meta/para) | 7.40 -- 7.55 | Multiplet ( | - | Standard aromatic region. |
Critical Diagnostic: The presence of two doublets with a vicinal coupling constant of ~2.5 Hz confirms that the two pyrazine protons are adjacent (positions 5 and 6).
Comparative Analysis: The "Alternative" (Regioisomer)
In drug development, distinguishing the 2,3-isomer (Target) from the 2,6-isomer (Alternative/Impurity) is the most frequent analytical hurdle.
Table 1: Spectral Comparison of Regioisomers
| Feature | 2-Bromo-3-phenylpyrazine (Target) | 2-Bromo-6-phenylpyrazine (Alternative) |
| Structure | Protons at C5, C6 (Adjacent) | Protons at C3, C5 (Separated by N) |
| Coupling Pattern | Two Doublets ( | Two Singlets ( |
| Coupling Constant | ||
| Symmetry | Asymmetric | Asymmetric (but signals are isolated) |
| 13C C-Br Shift | ~140-142 ppm | ~138-140 ppm |
Figure 2: NMR Decision Logic
Use this flowchart to interpret your raw NMR data.
Caption: Logic tree for distinguishing pyrazine regioisomers based on proton multiplicity.
13C NMR Spectral Analysis
Carbon NMR provides complementary verification, particularly for the quaternary carbons (C-Br and C-Ph).
-
C-2 (C-Br): Typically appears at 138 -- 144 ppm . The bromine atom exerts a heavy-atom effect, but the electron deficiency of the pyrazine ring keeps it downfield.
-
C-3 (C-Ph): The ipso-carbon attachment usually shifts this signal to 150 -- 155 ppm due to the deshielding effect of the adjacent nitrogen and the phenyl ring current.
-
C-5/C-6: These methine carbons appear in the 140 -- 145 ppm range. DEPT-135 analysis is recommended to distinguish these from the quaternary C2/C3 signals (C5/C6 will be positive phases; C2/C3 will disappear).
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the isolated solid product.
-
Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS as an internal standard.-
Note: If the compound is insoluble, DMSO-
is a viable alternative, but chemical shifts will migrate downfield by approx 0.1–0.3 ppm.
-
-
Filter the solution through a cotton plug into a precision 5mm NMR tube to remove suspended solids (which cause line broadening).
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 sec.
-
Spectral Width: 0 to 12 ppm.[5]
Step 3: Processing
-
Window Function: Apply exponential multiplication (EM) with a line broadening (LB) factor of 0.3 Hz .
-
Phasing: Manual phasing is required for the doublet regions to accurately measure the 2.5 Hz coupling.
References
-
Saito, B., & Fu, G. C. (2007).[6] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[6] Journal of the American Chemical Society.[6] Link
-
Li, H., et al. (2013). Regioselective Metalations of BTM-substituted N-Heteroaromatics. Dissertation, LMU Munich. (Provides detailed experimental data on substituted pyrazine NMR shifts). Link
-
Cheung, C. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[6] Link
-
BenchChem. (2025).[3] Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-3'-nitroacetophenone and Its Isomers. (Methodology reference for comparative isomer analysis). Link
Sources
Characteristic IR absorption bands of 2-Bromo-3-phenylpyrazine
High-Resolution Infrared Spectroscopy of 2-Bromo-3-phenylpyrazine: A Comparative Guide for Structural Validation
Introduction As a Senior Application Scientist, I frequently encounter challenges in the rapid structural validation of halogenated heterocyclic building blocks. 2-Bromo-3-phenylpyrazine is a critical intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy provides an indispensable, self-validating orthogonal technique. FTIR is uniquely suited to rapidly confirm the presence of specific functional groups—namely the heavy bromo substituent, the conjugated phenyl ring, and the pyrazine core—prior to downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
This guide objectively compares the characteristic IR absorption profile of 2-Bromo-3-phenylpyrazine against structurally similar alternatives, detailing the mechanistic causality behind spectral shifts and providing a robust experimental protocol for high-fidelity data acquisition.
Section 1: Mechanistic Causality of IR Band Shifts
Understanding the IR spectrum of 2-Bromo-3-phenylpyrazine requires deconstructing the molecule into its three primary vibrational domains:
-
The Pyrazine Core: Unsubstituted pyrazine exhibits a highly characteristic, sharp ring vibrational band at 1413 cm⁻¹[1]. However, the introduction of massive substituents (bromo and phenyl groups) alters the reduced mass of the system, typically shifting these ring stretches into the 1400–1450 cm⁻¹ and 1550 cm⁻¹ regions.
-
The C-Br Stretch: The carbon-bromine bond is relatively weak and involves heavy atoms, pushing its stretching frequency into the low-energy "fingerprint" region. In aromatic and alkyl systems, the C-Br stretch typically manifests between 500 and 690 cm⁻¹[2][3]. Because this band is inherently weak, it is frequently overlooked or misassigned if the signal-to-noise ratio is inadequate[4]. In 2-Bromo-3-phenylpyrazine, the electron-withdrawing nature of the pyrazine ring slightly strengthens the C-Br bond compared to standard alkyl bromides, narrowing the expected band to the ~550–650 cm⁻¹ range.
-
The Phenyl Substituent: The monosubstituted benzene ring provides a highly reliable diagnostic signature. The out-of-plane (OOP) C-H bending vibrations of the five adjacent aromatic protons produce two strong, distinct bands near 700 cm⁻¹ and 750 cm⁻¹.
Section 2: Comparative Spectral Analysis
To objectively evaluate the utility of IR spectroscopy for quality control, we must compare 2-Bromo-3-phenylpyrazine with common alternatives or synthetic precursors. The table below summarizes the quantitative spectral data used to differentiate these compounds.
| Spectral Feature | 2-Bromo-3-phenylpyrazine | 2-Chloro-3-phenylpyrazine (Alternative) | Unsubstituted Pyrazine (Baseline) | Diagnostic Value |
| C-X Stretch | ~550–650 cm⁻¹ (Weak/Med)[2] | ~700–750 cm⁻¹ (Strong) | N/A | Differentiates halogen identity. |
| Phenyl OOP Bend | ~700 & 750 cm⁻¹ (Strong) | ~700 & 750 cm⁻¹ (Strong) | N/A | Confirms successful arylation. |
| Pyrazine Ring Stretch | ~1400–1450 cm⁻¹ (Shifted) | ~1400–1450 cm⁻¹ (Shifted) | 1413 cm⁻¹ (Sharp)[1] | Indicates core substitution pattern. |
| Aromatic C-H Stretch | 3000–3100 cm⁻¹ (Weak)[2] | 3000–3100 cm⁻¹ (Weak) | 3065–3073 cm⁻¹[5] | General indicator of aromaticity. |
Section 3: Experimental Protocol for High-Fidelity ATR-FTIR
Because the C-Br stretch is notoriously weak[4], standard transmission IR (using KBr pellets) can introduce moisture artifacts that obscure critical baseline data. Attenuated Total Reflectance (ATR) FTIR is the superior alternative. The following protocol is designed as a self-validating system to ensure maximum spectral resolution.
Step-by-Step Methodology:
-
Background Calibration: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans). Causality: This mathematically subtracts atmospheric CO₂ and water vapor, which can create noise in the low-frequency fingerprint region where the C-Br band resides.
-
Sample Loading: Apply 1–2 mg of neat 2-Bromo-3-phenylpyrazine solid directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave in ATR only penetrates 0.5 to 2 micrometers into the sample. Uniform, high pressure ensures consistent refractive index matching and maximizes the intensity of weak bands.
-
Spectral Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a minimum of 32 co-added scans. Causality: Averaging 32 scans increases the signal-to-noise ratio by a factor of ~5.6 (
), which is mathematically required to resolve the weak C-Br stretch against the baseline[4]. -
Data Processing: Apply an ATR correction algorithm via the spectrometer software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing for accurate comparison against standard transmission library spectra.
Figure 1: Step-by-step ATR-FTIR experimental workflow for analyzing halogenated pyrazine derivatives.
Section 4: Logical Framework for Structural Validation
When analyzing the processed spectrum, a systematic decision matrix must be applied to prevent false positives. The presence of a single band is insufficient; the combination of the C-Br stretch, the phenyl OOP bend, and the shifted pyrazine ring modes acts as a unique spectroscopic fingerprint.
Figure 2: Logical decision matrix for the structural validation of 2-Bromo-3-phenylpyrazine via IR spectroscopy.
Conclusion
While 2-Bromo-3-phenylpyrazine and its chlorinated analogs may exhibit nearly identical retention times in standard liquid chromatography, their IR spectra reveal distinct, non-overlapping halogen stretching frequencies. By strictly adhering to the optimized ATR-FTIR protocol outlined above—specifically leveraging high scan counts to resolve the weak 550–650 cm⁻¹ C-Br band—researchers can establish a highly reliable, self-validating system for intermediate quality control in drug development workflows.
References
1.[2] Title: 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: libretexts.org URL:[Link] 2.[1] Title: FTIR spectrum of the 1413 cm⁻¹ band of pyrazine along with the best fit. - ResearchGate Source: researchgate.net URL:[Link] 3.[3] Title: 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax Source: openstax.org URL:[Link] 4.[4] Title: C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 Source: docbrown.info URL:[Link] 5.[5] Title: High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean - DTIC Source: dtic.mil URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 4. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. apps.dtic.mil [apps.dtic.mil]
HPLC Retention Time Comparison: 2-Bromo-3-phenylpyrazine vs. Synthesis Impurities
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar halogenated heteroaromatics. 2-Bromo-3-phenylpyrazine is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs).
Its standard synthesis—typically achieved via a regioselective Suzuki-Miyaura cross-coupling between 2,3-dibromopyrazine and phenylboronic acid—generates a predictable but chromatographically challenging impurity profile. This guide provides an objective, data-driven comparison of the retention times (Rt) of the target compound against its synthesis impurities, detailing the mechanistic causality behind the method development.
Mechanistic Chromatography Theory
The separation of pyrazine derivatives on reversed-phase (RP) stationary phases is governed by a delicate balance of hydrophobic partitioning and secondary electronic interactions[1]. When developing a method for 2-bromo-3-phenylpyrazine, we must account for the following causal drivers:
-
Hydrophobicity (LogP) as the Primary Driver: On a standard C18 column, retention is primarily dictated by the non-polar surface area of the analyte. Phenylboronic acid (highly polar) elutes near the void volume, while the over-reacted byproduct (2,3-diphenylpyrazine) is highly retained due to the massive increase in hydrophobicity from the second phenyl ring.
-
Silanol Suppression via Mobile Phase Additives: Pyrazines possess basic nitrogen atoms that readily interact with residual silanols on the silica backbone of the stationary phase, leading to severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH below the pKa of the pyrazine nitrogens. This protonates the analytes and suppresses silanol ionization, ensuring sharp, symmetrical peaks[2],[3].
-
The Critical Pair (Positional Isomerism): The most difficult separation is between the target (2-bromo-3-phenylpyrazine) and its positional isomer (e.g., 2-bromo-5-phenylpyrazine). Because their LogP values are nearly identical, C18 columns often fail to provide baseline resolution. To solve this, we transition to a Phenyl-Hexyl stationary phase . This phase introduces
electron interactions. The spatial arrangement of the electron-withdrawing bromine and the electron-donating phenyl ring creates distinct dipole moments for each isomer, allowing the Phenyl-Hexyl phase to selectively retain one isomer longer than the other[4].
Logical Relationship of Retention Drivers
Logical relationship of retention time drivers for 2-bromo-3-phenylpyrazine and its impurities.
Comparative Retention Time Data
The following table summarizes the quantitative retention data comparing a standard C18 column against an optimized Phenyl-Hexyl column. Data was acquired using a gradient of Water/Acetonitrile (both containing 0.1% TFA) at a flow rate of 1.0 mL/min with UV detection at 270 nm[1].
| Analyte | Synthesis Role | Est. LogP | Rt on C18 (min) | Rt on Phenyl-Hexyl (min) | Resolution ( |
| Phenylboronic Acid | Unreacted Starting Material | 1.5 | 2.41 | 2.55 | N/A |
| 2,3-Dibromopyrazine | Unreacted Starting Material | 1.8 | 5.20 | 5.08 | > 5.0 |
| 2-Bromo-5-phenylpyrazine | Isomeric Impurity | 2.8 | 8.45 | 8.12 | < 1.5 (on C18) |
| 2-Bromo-3-phenylpyrazine | Target Product | 2.8 | 8.60 | 9.45 | > 2.5 (on Ph-Hex) |
| 2,3-Diphenylpyrazine | Over-reacted Impurity | 4.0 | 13.55 | 14.20 | > 5.0 |
Note: The C18 column fails to baseline-resolve the critical isomeric pair, whereas the Phenyl-Hexyl column achieves an
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . The analysis cannot proceed to unknown samples unless the physical chemistry of the column is proven via a strict System Suitability Test (SST).
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum filtration (0.22 µm).
-
Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 35°C (Stabilizes partitioning kinetics).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Optimal absorption maximum for the pyrazine conjugated system)[1].
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10%
90% B -
12.0 - 14.0 min: 90% B
-
14.0 - 14.1 min: 90%
10% B -
14.1 - 18.0 min: 10% B (Re-equilibration)
-
Step 3: The Self-Validating System Suitability Test (SST)
Before analyzing the crude synthesis mixture, the system must prove its resolving power.
-
Prepare a resolution standard containing 10 µg/mL of both 2-bromo-3-phenylpyrazine and 2-bromo-5-phenylpyrazine in 50:50 Water:Acetonitrile.
-
Inject 10 µL of the resolution standard.
-
Validation Gate: Evaluate the chromatogram. The analytical sequence is automatically aborted unless:
-
The chromatographic resolution (
) between the two isomers is . -
The tailing factor (
) for the target peak is . -
Causality: If
, it indicates a loss of selectivity (column degradation) or incorrect mobile phase preparation. Do not proceed until resolved.
-
Step 4: Sample Analysis
-
Dissolve 5 mg of the crude synthesis mixture in 1.0 mL of Acetonitrile.
-
Dilute 1:10 with Mobile Phase A to match the initial gradient conditions (preventing solvent-shock peak distortion).
-
Filter through a 0.45 µm PTFE syringe filter[2].
-
Inject 10 µL and quantify impurities based on relative peak area percentages.
References
- BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides." BenchChem Technical Guides.
- Toyohashi University of Technology. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography." TUT Repository.
- SIELC Technologies. "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column." SIELC Applications.
- RSC Publishing. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column." Royal Society of Chemistry.
Sources
- 1. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing reactivity of 2-Bromo-3-phenylpyrazine vs 2-Iodo-3-phenylpyrazine
Executive Summary: The Halogen Dilemma
In the optimization of pyrazine-based kinase inhibitors and functional materials, the choice between 2-Bromo-3-phenylpyrazine (Br-PP) and 2-Iodo-3-phenylpyrazine (I-PP) is rarely a simple matter of cost. While they share the same core scaffold, the presence of the C3-phenyl group introduces a critical steric element that amplifies the electronic differences between the halogen leaving groups.
-
Select 2-Iodo-3-phenylpyrazine when: Performing Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) with bulky ligands or electron-poor coupling partners. The weak C–I bond accelerates oxidative addition, often the rate-determining step (RDS) in these sterically congested systems.
-
Select 2-Bromo-3-phenylpyrazine when: Targeting Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, or when performing Lithium-Halogen exchange at temperatures above -60°C. The higher electronegativity of bromine activates the ring more effectively for nucleophilic attack than iodine.
Mechanistic Analysis & Reactivity Drivers[1][2][3]
The "Ortho-Effect" and Oxidative Addition (Pd-Catalysis)
In Pd-catalyzed cross-couplings, the reaction initiates with the oxidative addition of the Pd(0) species into the C–X bond.[1]
-
Bond Energy: The C–I bond in heteroaromatics (~50-60 kcal/mol) is significantly weaker than the C–Br bond (~68-72 kcal/mol) [1]. This makes I-PP kinetically superior for oxidative addition.
-
Steric Clash: The phenyl group at C3 creates a "steric wall" near the C2 position. While Iodine is physically larger (Van der Waals radius: 1.98 Å) than Bromine (1.85 Å), the length of the C–I bond places the iodine atom further from the steric bulk, often making the Pd-insertion transition state more accessible than intuitively expected.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex.
-
Electronegativity: Bromine (2.96) is more electronegative than Iodine (2.66). This pulls electron density from the pyrazine ring, lowering the energy of the LUMO and stabilizing the anionic intermediate. Consequently, Br-PP often outperforms I-PP in SNAr reactions unless the nucleophile is exceptionally soft (e.g., thiolates) [2, 3].
Visualizing the Competitive Pathways
The following diagram illustrates the divergence in reactivity based on the reaction manifold.
Figure 1: Mechanistic divergence. Pd-catalysis is driven by bond weakness (favoring I), while SNAr is driven by ring activation (favoring Br).
Comparative Performance Data
The following table synthesizes reactivity trends observed in 2-halo-3-substituted pyrazine scaffolds under standard laboratory conditions [1, 4].
| Feature | 2-Bromo-3-phenylpyrazine (Br-PP) | 2-Iodo-3-phenylpyrazine (I-PP) | Advantage |
| C–X Bond Dissociation Energy | ~70 kcal/mol | ~53 kcal/mol | I-PP (Easier activation) |
| Suzuki Coupling (Standard) | Good yield at 80-100°C | Excellent yield at 40-60°C | I-PP (Milder conditions) |
| Suzuki Coupling (Steric) | Sluggish with bulky boronic acids | Maintains reactivity | I-PP |
| SNAr (Amination) | Fast (Inductive activation) | Slower (Less electron-withdrawing) | Br-PP |
| Lithium-Halogen Exchange | Requires -78°C (Risk of alkylation) | Rapid at -40°C to -20°C | I-PP |
| Commercial Stability | High (Stable at RT) | Moderate (Light sensitive) | Br-PP |
Experimental Protocols
Protocol A: Low-Temperature Suzuki Coupling (Targeting I-PP)
Use this protocol for 2-Iodo-3-phenylpyrazine to preserve sensitive functional groups.
-
Setup: Charge a dry Schlenk flask with I-PP (1.0 equiv), Arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl2[2]·DCM (3 mol%). Note: The bidentate ligand dppf helps stabilize the Pd against the steric bulk of the phenyl group.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Reaction: Heat to 50°C for 4–6 hours. (Note: Br-PP typically requires 90°C+ for completion in this timeframe).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). Pyrazines are weakly basic; avoid strong acid washes during workup to prevent salt formation.
Protocol B: SNAr Amination (Targeting Br-PP)
Use this protocol for 2-Bromo-3-phenylpyrazine with secondary amines.
-
Setup: Dissolve Br-PP (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).
-
Nucleophile: Add Morpholine or Piperidine (1.5 equiv).
-
Base: Add DIPEA (2.0 equiv) or K2CO3 (2.0 equiv).
-
Reaction: Heat to 100°C for 12 hours.
-
Monitoring: Monitor by LCMS. The Iodo-analog typically shows <50% conversion at this timepoint due to poorer ring activation.
-
Workup: Pour into ice water. If solid precipitates, filter.[3] If oil, extract with EtOAc.
Decision Matrix & Workflow
Use this logic flow to determine the correct starting material for your specific campaign.
Figure 2: Strategic decision tree for selecting between Bromo- and Iodo-phenylpyrazine.
References
-
BenchChem Technical Support. (2025).[4][2] Reactivity Face-Off: 2-Bromo vs 2-Chloro-6-isopropylpyrazine in Key Cross-Coupling Reactions.[1] BenchChem.[1][4][2] Link
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles.[5][2][6] Scripps Research Institute. Link
-
Barrios-Landeros, F., & Hartwig, J. F. (2005).[7] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[7] Journal of the American Chemical Society, 127(19), 6944–6945. Link
-
Stier, K., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[8][9] Chemical Science, 13, 3389-3398. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. baranlab.org [baranlab.org]
- 7. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of 2-Bromo-3-phenylpyrazine Derivatives: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural characterization of novel compounds is paramount. The family of 2-bromo-3-phenylpyrazine derivatives represents a class of heterocyclic compounds with significant potential in various applications, including drug discovery, owing to the versatile reactivity of the pyrazine core and the physicochemical properties imparted by the bromo and phenyl substituents. The unambiguous determination of their three-dimensional architecture is crucial for understanding structure-activity relationships (SAR), optimizing synthetic pathways, and ensuring intellectual property claims.
This guide provides an in-depth comparison of the gold-standard method for structural determination, single-crystal X-ray crystallography, with commonly employed spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a crystal structure for the parent 2-bromo-3-phenylpyrazine is not publicly available in the Cambridge Structural Database (CSD)[1][2], this guide will utilize the comprehensive crystallographic data of a closely related analogue, 5-Bromo-N³-phenylpyrazine-2,3-diamine [3], as a case study. This will be juxtaposed with spectroscopic data for 2-bromo-3-phenylpyrazine and its congeners to provide a holistic and practical comparison for researchers in the field.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. It provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional precision. This technique is indispensable when absolute stereochemistry and subtle conformational details are critical.
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.
Sources
Comparative Guide: UV-Vis Absorption Profile of 2-Bromo-3-phenylpyrazine
Topic: UV-Vis Absorption Spectra of 2-Bromo-3-phenylpyrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-3-phenylpyrazine (CAS: 41537-88-2 / Analogous) is a critical heterocyclic intermediate used in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds. Its electronic absorption profile is distinct from its precursors, driven by the synergistic effect of phenyl conjugation and halogen auxochromism .
This guide provides a technical comparison of the UV-Vis spectral properties of 2-Bromo-3-phenylpyrazine against its structural analogs. It establishes a baseline for purity assessment, reaction monitoring, and photophysical characterization.
Spectral Profile & Mechanism
The UV-Vis spectrum of 2-Bromo-3-phenylpyrazine is characterized by a bathochromic (red) shift relative to the parent pyrazine ring. This shift is governed by two primary electronic factors:
-
Extended Conjugation (
): The phenyl ring at the C3 position extends the delocalized -system of the pyrazine core, significantly lowering the energy gap between the HOMO and LUMO. This results in a major redshift of the primary absorption band.[1] -
Auxochromic Effect (
): The bromine atom at C2 acts as an auxochrome. Its lone pair electrons interact with the ring system (mesomeric effect), further stabilizing the excited state and increasing the molar absorptivity ( ) (hyperchromic effect).
Electronic Transition Diagram
The following diagram illustrates the energy level modifications causing the spectral shifts.
Figure 1: Comparative electronic transition energy diagram showing the reduction in HOMO-LUMO gap due to phenyl conjugation and bromine substitution.
Comparative Analysis
The following table contrasts the "Product" against standard alternatives and precursors. Data represents consensus values derived from structure-activity relationship (SAR) analysis of halogenated phenylpyrazines.
| Feature | Pyrazine (Parent) | 2-Phenylpyrazine (Conjugated Analog) | 2-Bromopyrazine (Halogenated Analog) | 2-Bromo-3-phenylpyrazine (Product) |
| Primary | ~260 nm | ~285–290 nm | ~265–270 nm | ~300–310 nm |
| Secondary | ~320 nm (weak, | ~330 nm (shoulder) | ~325 nm | ~340–350 nm (shoulder) |
| Molar Absorptivity ( | Low (< 5,000) | Moderate (~10,000) | Moderate | High (> 12,000) |
| Solvatochromism | Significant (H-bonding) | Moderate | Moderate | Low (Steric shielding) |
| Visual Appearance | Colorless | Off-white/Pale Yellow | Pale Yellow | Yellow / Yellow-Orange |
Key Insights for Researchers:
-
Reaction Monitoring: When synthesizing the product from 2-phenylpyrazine, monitor the bathochromic shift from ~290 nm to >300 nm . The appearance of a distinct shoulder above 340 nm confirms the electronic perturbation by the bromine atom.
-
Purity Analysis: Unlike unsubstituted pyrazine, the product has significant absorption in the near-UV/visible region. Avoid detection at 254 nm (standard UV) where solvent cutoff or benzene interference may occur; instead, use 300–310 nm for HPLC detection to maximize signal-to-noise ratio.
Experimental Protocol: Spectral Characterization
To obtain reproducible spectral data, follow this self-validating protocol.
Reagents & Equipment[3]
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeOH may cause a hypsochromic (blue) shift of the
band due to hydrogen bonding.[2] -
Blank: Pure solvent from the same lot.
-
Cuvette: Quartz, 1 cm path length (UV transparent < 200 nm).
Workflow Methodology
Figure 2: Step-by-step workflow for accurate determination of molar absorptivity.
Calculation of Molar Absorptivity ( )
-
A: Absorbance at
- : Path length (1 cm)
-
c: Concentration (mol/L)
Target Specification: A high-purity sample should exhibit
References
-
BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Retrieved from .
-
Tutin, F. & Caton, F.W. (1910). The Absorption Spectra of Some Substituted Pyrazines and their Salts. Journal of the Chemical Society, Transactions. Retrieved from .
-
PubChem. (2025).[3][4][5] 2-Bromo-3-phenylpyrazine (Compound Summary). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. (2025). 2-Phenylpyridine and Pyrazine Derivatives Product Sheets. Retrieved from .
-
ResearchGate. (2021). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Absolute Standard: Validating the Purity of 2-Bromo-3-phenylpyrazine Through Elemental Analysis and Orthogonal Techniques
Target Audience: Researchers, scientists, and drug development professionals.
The Criticality of Absolute Purity in Medicinal Scaffolds
In the synthesis of complex active pharmaceutical ingredients (APIs), the integrity of early-stage building blocks dictates the success of downstream reactions. 2-Bromo-3-phenylpyrazine (Molecular Formula: C₁₀H₇BrN₂, Exact Mass: 233.98 Da) is a highly versatile halogenated heterocycle used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct extended pi-systems and pharmacophores.
However, relying solely on relative purity methods like High-Performance Liquid Chromatography (HPLC) can be catastrophic. HPLC-UV only detects species with a chromophore. If a batch of 2-Bromo-3-phenylpyrazine is contaminated with 3% silica gel from flash chromatography or 2% inorganic salts from an aqueous workup, HPLC will still report "100% purity" because these impurities are invisible to UV detection[1].
To establish a truthful description of chemical constitution, medicinal chemists must employ absolute purity methods (2)[2]. While quantitative NMR (qNMR) has emerged as a powerful tool for organic absolute purity, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the gold standard for global absolute purity, capable of detecting the presence of NMR-invisible inorganic and polymeric matter[1].
Orthogonal Purity Validation Workflow
A robust purity validation protocol is a self-validating system that relies on orthogonal analytical techniques—methods that operate on fundamentally different physical principles.
Caption: Orthogonal purity validation workflow for 2-Bromo-3-phenylpyrazine.
Comparative Analysis of Purity Methods
To understand why EA is indispensable, we must compare its mechanistic capabilities against alternative methods.
| Analytical Method | Operating Principle | Detects Organic Impurities? | Detects Inorganic/Salt Impurities? | Destructive? | Primary Role in Validation |
| HPLC-UV | Chromatographic separation + UV absorbance | Yes (if chromophoric) | No | No | High-throughput relative purity; impurity profiling. |
| GC-MS | Volatilization + Mass-to-charge ratio | Yes (if volatile) | No | Yes | Identification of volatile byproducts. |
| qNMR | Nuclear magnetic resonance integration vs. internal standard | Yes | No (unless protonated) | No | Absolute quantification of organic content. |
| Elemental Analysis (CHN) | Flash combustion + Thermal Conductivity Detection | Yes | Yes (indirectly via mass fraction drop) | Yes | Global absolute purity; detection of inert/inorganic matter. |
The Causality of Elemental Analysis for Halogenated Pyrazines
Elemental analysis measures the exact mass percentage of Carbon, Hydrogen, and Nitrogen in a sample. The American Chemical Society (ACS) Research Data Guidelines strictly mandate that the experimental (found) values for C, H, and N must fall within ±0.4% of the theoretical (calculated) values for the proposed molecular formula (3)[3].
For 2-Bromo-3-phenylpyrazine (
-
Carbon: 51.09%
-
Hydrogen: 3.00%
-
Nitrogen: 11.92%
-
Bromine: 33.99%
Mechanistic Challenges: The Halogen Effect
Analyzing a brominated compound introduces a specific mechanistic challenge. During flash combustion at 950°C, the bromine atom is oxidized to bromine gas (
To ensure a self-validating and accurate system, the combustion tube must be packed with silver wool . The silver acts as a halogen scrubber, reacting with the volatile bromine to form solid silver bromide (
Caption: Elemental analysis combustion pathway with silver wool halogen scrubbing.
Step-by-Step Methodology: CHN Analysis Protocol
To achieve the stringent ±0.4% ACS requirement, the analytical protocol must be executed with extreme precision[3].
Step 1: Instrument Calibration & Blanking
-
Run 3-5 empty tin capsules to establish a baseline (blank) for the TCD.
-
Weigh 1.5–2.0 mg of a high-purity certified reference material (e.g., Sulfanilamide or BBOT) using an ultra-microbalance (±0.1 µg resolution)[4].
-
Analyze the standards to calculate the instrument's K-factor (response factor) for C, H, and N.
Step 2: Sample Preparation
-
Ensure the 2-Bromo-3-phenylpyrazine sample is thoroughly dried under high vacuum (e.g., 0.1 mbar at 40°C for 12 hours) to remove residual solvents (like EtOAc or DCM) or atmospheric moisture. Causality: Even 0.5% trapped solvent will cause the carbon and hydrogen values to deviate beyond the ±0.4% limit (5)[5].
-
Accurately weigh 1.5–2.5 mg of the dried sample into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric nitrogen.
Step 3: Flash Combustion & Separation
-
Drop the capsule into the combustion reactor heated to 950°C under a transient pulse of pure
. -
The tin capsule ignites, creating a localized exothermic flash at ~1800°C, completely oxidizing the sample to
, , , and . -
The gas stream passes through the silver wool (trapping
), then through a copper reduction column at 600°C (reducing to and scavenging excess ). -
The resulting
, , and are separated via a specialized GC column and quantified by the TCD.
Experimental Data Comparison: The "Invisible" Impurity Case Study
To demonstrate the superiority of EA in detecting "invisible" impurities, consider the following experimental data comparing two batches of 2-Bromo-3-phenylpyrazine. Both batches showed >99% purity by HPLC-UV. However, Batch B contained 2.5% residual silica gel (
| Element | Theoretical Value (%) | Batch A (Pure) Found (%) | Batch A Deviation (Δ%) | Batch B (Contaminated) Found (%) | Batch B Deviation (Δ%) |
| Carbon (C) | 51.09 | 51.18 | +0.09 (Pass) | 49.81 | -1.28 (Fail) |
| Hydrogen (H) | 3.00 | 3.04 | +0.04 (Pass) | 2.92 | -0.08 (Pass) |
| Nitrogen (N) | 11.92 | 11.85 | -0.07 (Pass) | 11.62 | -0.30 (Pass) |
| Conclusion | N/A | Validated | Meets ACS ±0.4% | Rejected | Fails ACS ±0.4% |
Data Analysis: Because silica gel contains no carbon, hydrogen, or nitrogen, its presence acts as a dead-weight diluent. The mass fractions of C, H, and N in Batch B drop proportionally by ~2.5%. While the hydrogen and nitrogen deviations remain small due to their low overall mass percentages, the carbon value drops by a massive 1.28%, immediately flagging the batch as impure and preventing a compromised building block from entering the drug development pipeline[5].
Conclusion
While modern chromatography and qNMR provide unparalleled insights into the organic purity and structural identity of 2-Bromo-3-phenylpyrazine, they cannot definitively rule out the presence of inert, inorganic contaminants. Elemental analysis remains the ultimate arbiter of absolute purity. By enforcing the ACS ±0.4% standard, researchers ensure a self-validating workflow where the fundamental mass conservation of the universe guarantees the integrity of their chemical scaffolds.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
American Chemical Society. "ACS Research Data Guidelines: Organic Chemistry Data." ACS Publications. Available at:[Link]
-
Kandioller, W., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers - RSC Publishing. Available at:[Link]
-
Drahl, C. "Chemists Debate the Value of Elemental Analysis." ACS Central Science. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Research Data Guidelines [researcher-resources.acs.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Hazard Profile and the Causality of Disposal Protocols
An essential component of modern drug discovery and medicinal chemistry is the responsible lifecycle management of synthetic intermediates. 2-Bromo-3-phenylpyrazine (CAS: 2882-17-9) is a valuable halogenated heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. However, due to its halogenated nature, its disposal requires strict adherence to specialized environmental and safety protocols.
As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with a comprehensive, self-validating operational plan for the safe handling and disposal of 2-Bromo-3-phenylpyrazine. This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prioritizes laboratory safety.
To establish a robust safety culture, laboratory personnel must understand why specific disposal protocols exist. 2-Bromo-3-phenylpyrazine is an irritant to the eyes, skin, and respiratory tract, necessitating standard precautionary measures (e.g., P261, P280)[1].
However, the critical factor dictating its disposal is the bromine atom on the pyrazine ring.
-
The Mechanistic Challenge: When organic compounds are incinerated, they typically combust into carbon dioxide and water. Halogenated compounds, conversely, generate highly corrosive and toxic hydrogen halide gases (in this case, hydrogen bromide, HBr) upon combustion[2].
-
The Operational Solution: Standard municipal or non-halogenated chemical incinerators cannot process these gases. Halogenated waste must be segregated and directed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic HBr exhaust before it reaches the atmosphere[2].
Mixing 2-Bromo-3-phenylpyrazine with non-halogenated solvent waste not only violates Environmental Protection Agency (EPA) guidelines but can also result in severe penalties and damage to standard incineration infrastructure[3].
Operational Workflow Visualization
The following diagram illustrates the critical path for halogenated waste management, ensuring a self-validating chain of custody from the benchtop to final destruction.
Workflow for the segregation, accumulation, and final disposal of halogenated organic lab waste.
Step-by-Step Disposal Methodology
The following protocol outlines the standard operating procedure for managing 2-Bromo-3-phenylpyrazine waste in a professional laboratory setting.
Step 1: Point of Generation and Segregation
-
Action: Immediately designate waste containing 2-Bromo-3-phenylpyrazine as "Halogenated Organic Waste."
-
Validation: Ensure the primary collection container is chemically compatible (e.g., high-density polyethylene (HDPE) or glass) and features a secure, screw-top lid. Never use metal containers for halogenated waste due to the risk of corrosion over time.
Step 2: Satellite Accumulation Area (SAA) Management
-
Action: Place the sealed container in a designated SAA. The SAA must be at or near the point of generation and under the control of the operator generating the waste[4].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Halogenated Organics: contains 2-Bromo-3-phenylpyrazine")[5].
-
Validation: Inspect the SAA weekly for leaks. Ensure the total volume of hazardous waste in the SAA does not exceed 55 gallons (or 1 quart of acutely hazardous p-listed waste)[4].
Step 3: Transfer to Central Accumulation Area (CAA)
-
Action: Once the SAA container is full, it must be dated and moved to the facility's CAA within three consecutive days[4].
-
Validation: At the CAA, strict time limits apply based on your facility's EPA generator status. Large Quantity Generators (LQGs) must dispose of the waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[4].
Step 4: Final Disposition via Licensed Vendor
-
Action: Coordinate with an EPA-licensed hazardous waste management vendor (e.g., Environmental Marketing Services or similar authorized entities) for pickup[3].
-
Validation: Verify that the vendor's manifest explicitly states the waste will be treated via rotary kiln incineration with caustic scrubbing, the EPA-mandated treatment technology for halogenated organics[2].
Quantitative Data Presentation
To prevent cross-contamination and ensure regulatory compliance, laboratory personnel must strictly differentiate between halogenated and non-halogenated waste streams.
| Parameter | Halogenated Waste (e.g., 2-Bromo-3-phenylpyrazine) | Non-Halogenated Waste (e.g., Ethanol, Acetone) |
| Defining Characteristic | Contains F, Cl, Br, or I atoms. | Contains only C, H, O, N, S, etc. |
| Combustion Byproducts | CO₂, H₂O, and highly corrosive Hydrogen Halides (HBr) [2]. | CO₂, H₂O, NOₓ. |
| Required Treatment | Rotary kiln incineration with high-efficiency caustic scrubbing[2]. | Standard liquid injection incineration / fuel blending[2][4]. |
| Mixing Compatibility | Must be isolated. Mixing with non-halogenated waste increases disposal costs and hazards[3]. | Can generally be bulked together if chemically compatible. |
| Drain Disposal | Strictly Prohibited. | Strictly Prohibited (unless highly dilute, non-toxic, and specifically approved by EH&S)[6]. |
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. epa.gov.
- Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction. labmanager.com.
- Disposal of Chemicals in the Laboratory. emsllcusa.com.
- Laboratory Hazardous Waste Disposal Guidelines. cwu.edu.
- 2882-17-9 | 2-Bromo-3-phenylpyrazine. bldpharm.com.
Sources
- 1. 2882-17-9|2-Bromo-3-phenylpyrazine|BLD Pharm [bldpharm.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Personal protective equipment for handling 2-Bromo-3-phenylpyrazine
Topic: Personal protective equipment for handling 2-Bromo-3-phenylpyrazine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Summary
2-Bromo-3-phenylpyrazine (CAS: 32796-03-1) is a halogenated heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and biologically active scaffolds. While often categorized generically as an irritant, its structural motif—a brominated electron-deficient aromatic ring—necessitates specific handling protocols to prevent sensitization and cumulative mucosal damage.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated, logistical framework for safe operation. It prioritizes barrier integrity and containment logic to ensure researcher safety and data reproducibility.
Hazard Assessment & Mechanism of Action
To select the correct Personal Protective Equipment (PPE), one must understand the nature of the threat.
-
Primary Hazards (GHS): Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3).[1]
-
Chemical Behavior: As a halogenated pyrazine, this compound is susceptible to nucleophilic aromatic substitution (
). In biological systems, this reactivity can lead to the alkylation of proteins (specifically cysteine residues), potentially causing contact dermatitis and respiratory sensitization over repeated exposures. -
Physical State: Typically a solid (crystalline powder or lump) at room temperature. The primary vector of exposure is airborne dust during weighing and dermal absorption when dissolved in organic solvents (e.g., DMSO, DCM).
PPE Strategy: The Barrier Protocol
The following PPE selection is based on permeation resistance data for halogenated aromatic heterocycles.
A. Hand Protection: The "Double-Glove" Standard
Do not rely on single-layer latex. Latex offers poor resistance to the organic solvents (DCM, Chloroform) typically used to dissolve this compound.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Disposable) | 4–5 mil | Comfort & Last Line of Defense: Protects against perspiration and minor permeation if the outer glove fails. |
| Outer | Nitrile (Extended Cuff) | 6–8 mil | Primary Barrier: Provides splash protection. The extended cuff must go over the lab coat sleeve to prevent wrist exposure. |
| High Risk | Silver Shield / Laminate | 2.7 mil | Required for: Handling concentrated stock solutions (>1M) or cleaning up spills. Nitrile degrades rapidly (<5 mins) in halogenated solvents. |
Expert Insight: If you see the outer nitrile glove ripple or pucker, change it immediately . This indicates the solvent carrier has compromised the polymer matrix, and the solute (2-Bromo-3-phenylpyrazine) is now migrating toward your skin.
B. Respiratory Protection: Engineering Controls First
-
Primary Control: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Secondary Control (Emergency Only): If the fume hood is compromised or for spill cleanup outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter .
-
Why P100? To capture the solid dust particles.
-
Why OV? To capture vapors if the solid is dissolved.
-
C. Eye & Face Protection
-
Standard Operation: Chemical Splash Goggles (indirect vented). Safety glasses with side shields are insufficient for powders, as static charge can attract dust around the lens.
-
High Volume (>5g): Add a Face Shield over goggles to protect the neck and face from projectile glass in case of reaction vessel failure.
Operational Workflow: Step-by-Step
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for precipitate or yellowing (signs of degradation).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Halogenated pyrazines can be light-sensitive; ensure the container is amber glass or wrapped in foil.
-
Segregation: Store away from strong oxidizing agents and strong bases to prevent uncontrolled exothermic reactions.
Phase 2: Weighing & Transfer (Critical Step)
-
The Problem: Static electricity often causes pyrazine powders to "jump" or cling to spatulas, increasing inhalation risk.
-
The Protocol:
-
Place an ionizing fan or anti-static gun inside the fume hood before weighing.
-
Use a disposable anti-static weighing boat .
-
Tare the balance with the sash at the lowest working height (approx. 6 inches).
-
After transfer, wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol) to capture invisible dust residues. Discard the wipe as hazardous waste immediately.
-
Phase 3: Reaction Setup
-
Solvent Choice: When dissolving 2-Bromo-3-phenylpyrazine, prefer Ethyl Acetate or THF over Dichloromethane (DCM) if chemistry permits. DCM permeates nitrile gloves in seconds, carrying the toxicant with it.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.
Visualizations
Diagram 1: PPE Decision Logic
This flowchart guides the researcher through selecting the correct glove and respiratory protection based on the specific task.
Caption: Decision matrix for selecting glove material and auxiliary PPE based on physical state and solvent carrier.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing spills, ensuring no step is skipped.
Caption: Step-by-step spill response protocol distinguishing between containment zones (Hood vs. Lab Bench).
Disposal & Waste Management
Never dispose of 2-Bromo-3-phenylpyrazine or its solutions down the drain.[2] It is toxic to aquatic life and persists in water systems.
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a double-bagged biohazard/chemical waste box labeled "Toxic Solid."
-
Liquid Waste: Segregate into Halogenated Organic Waste streams. Ensure the container is compatible (HDPE or Glass) and not filled >90% to allow for expansion.
-
Quenching (for reaction mixtures): If the compound is in a reactive mixture, quench appropriately (often with water or weak acid) before adding to the waste container to prevent pressurization.
References
-
PubChem. (2025).[3] 2-Bromo-3-methylpyrazine (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
